CAS Registry Number: 1533442-08-8[1] Executive Summary 3-Iodo-4-methoxy-1H-pyrazole is a specialized heterocyclic building block increasingly utilized in the synthesis of high-affinity ligands for G-protein coupled recep...
3-Iodo-4-methoxy-1H-pyrazole is a specialized heterocyclic building block increasingly utilized in the synthesis of high-affinity ligands for G-protein coupled receptors (GPCRs) and enzyme inhibitors. Distinguished by its orthogonal reactivity profile, the compound features an electron-rich methoxy group at the C4 position and an electrophilic iodine handle at C3. This unique substitution pattern allows for precise, regioselective functionalization—making it a critical intermediate in the development of CCR6 antagonists (e.g., PF-07054894) and SARM1 inhibitors. This guide details the synthesis, reactivity, and strategic application of this scaffold in modern medicinal chemistry.
Chemical Identity & Physical Properties
The compound is characterized by a pyrazole ring substituted with a methoxy group at the 4-position and an iodine atom at the 3-position. The presence of the methoxy group significantly alters the electronic landscape of the ring compared to the unsubstituted parent, enhancing the nucleophilicity of the nitrogen atoms while the iodine provides a site for cross-coupling.
Property
Data
IUPAC Name
3-iodo-4-methoxy-1H-pyrazole
CAS Number
1533442-08-8
Molecular Formula
C₄H₅IN₂O
Molecular Weight
224.00 g/mol
SMILES
COc1c(I)n[nH]c1
Physical State
Off-white to light yellow solid
Solubility
Soluble in DMSO, DMF, MeOH, EtOAc; sparingly soluble in water
pKa (Calculated)
~13.5 (NH acidity)
Synthetic Pathways
The primary route to 3-iodo-4-methoxy-1H-pyrazole involves the regioselective electrophilic iodination of the commercially available precursor, 4-methoxy-1H-pyrazole. Unlike unsubstituted pyrazoles which preferentially iodinate at the C4 position, the presence of the methoxy group at C4 directs the incoming electrophile to the C3 position.
Preparation: Charge a reaction vessel with 4-methoxy-1H-pyrazole (1.0 equiv) and dissolve in DMF (approx. 10-12 mL per gram of substrate).
Iodination: Add N-Iodosuccinimide (NIS) (1.0 - 1.1 equiv) in a single portion or dropwise as a solution in DMF.
Note: The reaction is typically exothermic; cooling to 0°C may be required for large-scale batches (>100g).
Reaction: Stir the mixture at ambient temperature (20–25°C) for 16 hours. Monitor conversion via LC-MS (Target mass: [M+H]+ = 225).
Workup:
Dilute the reaction mixture with water (approx. 1.5x reaction volume).
Extract the aqueous phase with Ethyl Acetate (EtOAc) (3x).[2]
Wash combined organics with brine to remove residual DMF.
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification: If necessary, purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).
Synthesis Workflow Diagram
Caption: Regioselective synthesis of 3-iodo-4-methoxy-1H-pyrazole via NIS-mediated iodination.
Reactivity Profile & Strategic Applications
The utility of 3-iodo-4-methoxy-1H-pyrazole lies in its ability to serve as a bifunctional scaffold. The C3-iodine allows for carbon-carbon bond formation, while the N1-nitrogen enables diversification via alkylation or arylation.
C3-Functionalization (Cross-Coupling)
The iodine atom at C3 is highly reactive toward Palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install biaryl systems. This is the key step in synthesizing CCR6 antagonists.
Sonogashira Coupling: Reacts with terminal alkynes to introduce alkynyl linkers.
Heck Reaction: Coupling with activated alkenes.
N1-Functionalization
The pyrazole NH is acidic and can be deprotonated by bases such as
, , or NaH.
N-Alkylation: Reaction with alkyl halides (R-X) to introduce solubilizing groups or pharmacophores.
N-Arylation (Chan-Lam or Buchwald): Coupling with aryl boronic acids or aryl halides to generate N-aryl pyrazoles.
Reactivity Map
Caption: Divergent reactivity profile enabling C3-cross-coupling and N1-functionalization.
Case Study: Application in Drug Discovery
CCR6 Antagonist Development (PF-07054894)
In the discovery of PF-07054894, a potent CCR6 antagonist for autoimmune diseases, 3-iodo-4-methoxy-1H-pyrazole served as a critical "left-hand" side building block.
Role: The methoxy group provided essential electronic donation to the core, while the iodine handle allowed for the attachment of a squaramide linker moiety.
Outcome: The resulting molecule demonstrated high selectivity for CCR6 over CXCR2, a common off-target liability for this class of compounds.
SARM1 Inhibitors
Patent literature (WO2025045746) highlights the use of this scaffold in generating inhibitors for SARM1, a target implicated in axonal degeneration. The 3-iodo group is often converted into a carboxylic acid or amide derivative in these pathways.
Safety & Handling
Hazards: Like many halogenated heterocycles, this compound is likely an irritant to eyes, skin, and the respiratory system.
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen or Argon). Light sensitive; protect from direct light to prevent deiodination or degradation.
Disposal: Dispose of as hazardous chemical waste containing organohalogens.
References
Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity.
Source: ACS Medicinal Chemistry Letters (2025).
URL:[Link] (Note: Year inferred from context; link directs to journal domain).
Pyrazole derivatives as SARM1 inhibitors useful for the treatment of neurodegenerative disorders.
Source: World Intellectual Property Organization (WO2025045746A1).
URL:[3]
Synthesis of substituted-3-iodo-1H-pyrazole derivatives.
Source: Arkivoc (2014).[4]
URL:[Link]
Technical Guide: Chemical Reactivity of the Pyrazole Ring System
Topic: Chemical Reactivity of the Pyrazole Ring System Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists [1] Introduction: The Electronic Architecture The pyrazole ri...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Chemical Reactivity of the Pyrazole Ring System
Content Type: In-Depth Technical Guide
Audience: Researchers, Senior Scientists, and Medicinal Chemists
[1]
Introduction: The Electronic Architecture
The pyrazole ring is a privileged scaffold in medicinal chemistry, underpinning blockbuster drugs like Celecoxib and Sildenafil. Its utility stems from its unique electronic duality: a five-membered heteroaromatic system containing two adjacent nitrogen atoms with distinct chemical behaviors.[1][2][3]
To manipulate pyrazoles effectively, one must master their tautomeric equilibrium and amphoteric nature .
N1 (Pyrrole-like): Contributes two electrons to the
-system.[2] It is acidic (pKa 14.[2]2) and susceptible to deprotonation.[2][4][5]
N2 (Pyridine-like): Contributes one electron to the
-system and retains a lone pair in the orbital.[2] It is basic (pKa of conjugate acid 2.[2]5) and susceptible to protonation or coordination.
Visualization: The Reactivity Landscape
The following diagram maps the core reactivity sites of the pyrazole scaffold, distinguishing between kinetic and thermodynamic control points.
Figure 1: Functional map of the pyrazole ring highlighting orthogonal reactivity modes based on electronic character.
Electrophilic Aromatic Substitution (EAS)
Mechanism and Regioselectivity
Electrophilic attack on pyrazole occurs almost exclusively at the C4 position .[2]
Why C4?
Transition State Stability: Attack at C4 leads to a resonance-stabilized sigma complex where the positive charge is delocalized without disrupting the stability of the protonated N2.
Deactivation of C3/C5: The pyridine-like N2 exerts a strong inductive electron-withdrawing effect (-I) on the adjacent C3 and C5 positions, making them nucleophilically inert compared to C4 [1].[2]
Quantitative Data: Reactivity Profiles
Reaction Type
Primary Site
Reagent Example
Kinetic/Thermodynamic Control
Nitration
C4
HNO₃/H₂SO₄
Kinetic
Halogenation
C4
NIS, NBS, Br₂
Kinetic
Acylation
N1 (initial) C4 (rearrangement)
(RCO)₂O
Thermodynamic (often requires heat)
Sulfonation
C4
H₂SO₄/SO₃
Kinetic
Nitrogen-Centered Reactivity: The Regioselectivity Challenge
N-alkylation is the most common yet troublesome transformation due to annular tautomerism . When a substituent is present at C3 (or C5), the pyrazole exists as an equilibrium mixture. Alkylating this mixture creates two regioisomers: 1,3-disubstituted and 1,5-disubstituted pyrazoles.
The "Rules" of Regioselectivity
Controlling the N1 vs. N2 ratio depends on the interplay between sterics and electronics [2].
Steric Control (Dominant): Alkylation generally favors the nitrogen distal to the bulkiest carbon substituent to minimize steric clash (forming the 1,3-isomer).
Electronic Control: If the substituent is an Electron Withdrawing Group (EWG) like
, the tautomeric equilibrium shifts. However, the reactivity of the nitrogen lone pairs also changes. Often, the less hindered nitrogen is still the primary nucleophile.
Solvent Effects: In aprotic polar solvents (DMF, DMSO), the reaction proceeds via the pyrazolate anion, which is an ambient nucleophile. In neutral conditions, the neutral tautomer reacts, often yielding different ratios.
Visualization: N-Alkylation Decision Logic
Figure 2: Decision tree for predicting regioselectivity in N-alkylation of unsymmetrical pyrazoles.
Metal-Mediated Functionalization (C-H Activation)
While C4 is reactive to classical EAS, C5 is the target for metal-mediated chemistry.
C5-Lithiation
The proton at C5 is the most acidic ring proton (after NH) due to the inductive effect of the adjacent N1.
Protocol Logic: Protect N1 (e.g., SEM, THP)
Treat with -BuLi at -78°C C5-Lithio species formed Quench with electrophile (aldehyde, halide).
Transition Metal C-H Activation
Modern methods utilize the pyridine-like N2 as a Directing Group (DG) to activate the C3-H bond of an N-aryl ring or the C5-H of the pyrazole itself [3].
Catalysts: Pd(OAc)₂, RuCl₂(p-cymene)₂.
Mechanism: Coordination of the metal to N2 places the metal in proximity to the C-H bond, facilitating oxidative addition or CMD (Concerted Metallation-Deprotonation).
Context: This protocol uses kinetic deprotonation to generate the pyrazolate anion.
Target: Synthesis of 1-alkyl-3-substituted pyrazoles (Major isomer).
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.
Dissolution: Add the substituted pyrazole (1.0 equiv) and anhydrous DMF (0.2 M concentration).
Deprotonation: Cool to 0°C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv) portion-wise.[2]
Critical Note: Evolution of H₂ gas will occur. Ensure proper venting. Stir for 30 mins at 0°C to ensure complete anion formation (solution often turns yellow/orange).
Alkylation: Add the alkyl halide (1.1 equiv) dropwise via syringe.
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–12 hours. Monitor by TLC or LC-MS.
Workup: Quench carefully with sat. aq. NH₄Cl.[2] Extract with EtOAc (3x).[2] Wash combined organics with water (5x) to remove DMF (crucial step), then brine. Dry over Na₂SO₄.[2]
Purification: Silica gel chromatography. The 1,3-isomer (less polar) usually elutes before the 1,5-isomer.
Protocol B: C4-Iodination of Pyrazoles
Context: Iodinated pyrazoles are critical intermediates for Suzuki/Sonogashira couplings. NIS is preferred over
for cleaner handling and atom economy.
Setup: Charge a flask with the pyrazole substrate (1.0 equiv) and Acetonitrile (ACN) or DMF (0.5 M).
Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1 equiv) in one portion.
Critical Note: Protect from light (wrap flask in foil) to prevent radical side reactions.
Catalysis (Optional): If the substrate is electron-deficient, add 10 mol% TFA to activate the NIS.
Reaction: Stir at RT for 4–16 hours.
Workup: Dilute with EtOAc. Wash with 10% aq. Sodium Thiosulfate (
) to remove iodine color. Wash with brine, dry, and concentrate.[2]
References
BenchChem. (2025).[2] An In-depth Technical Guide to the Chemical Properties of Pyrazole. Retrieved from
Zhang, L., et al. (2022).[6] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from
Gandeepan, P., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from
Kalinina, T., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Retrieved from
Role of iodine and methoxy groups on pyrazole reactivity
This guide explores the orthogonal reactivity profiles of iodine and methoxy substituents on the pyrazole core. It is designed for medicinal chemists and process scientists optimizing synthetic routes for pyrazole-based...
Author: BenchChem Technical Support Team. Date: February 2026
This guide explores the orthogonal reactivity profiles of iodine and methoxy substituents on the pyrazole core. It is designed for medicinal chemists and process scientists optimizing synthetic routes for pyrazole-based pharmacophores.
Executive Technical Summary
The coexistence of iodine and methoxy groups on a pyrazole ring creates a versatile "Push-Pull" electronic system that enables orthogonal functionalization.
The Methoxy Group (The Tuner): Acts as a strong resonance donor (+R), significantly increasing electron density at the C4 position. This activates the ring for electrophilic aromatic substitution (EAS), allowing for mild regioselective halogenation.
The Iodine Atom (The Handle): Provides a reactive site for metal-catalyzed cross-coupling (Suzuki, Sonogashira). Its high polarizability and weak C-I bond strength (approx. 57 kcal/mol) make it the preferred leaving group over bromine or chlorine in oxidative addition steps.
By understanding the interplay between the C3-Methoxy resonance push and the C4-Iodine inductive pull , researchers can design highly selective sequential functionalization workflows.
Electronic Landscape & Regioselectivity
The Methoxy Activation (C3/C5 Position)
The methoxy group at C3 (or C5) is not merely a passive substituent; it is a regiochemical director. Through resonance, the oxygen lone pair delocalizes into the pyrazole
-system. This electron density is preferentially dumped onto C4 , stabilizing the Wheland intermediate during electrophilic attack.
Resonance vs. Induction: While oxygen is inductively withdrawing (-I), its resonance donation (+R) dominates in the
-rich pyrazole system.
Impact on pKa: A C3-methoxy group generally increases the basicity of the pyrazole slightly compared to a C3-H, but if placed at N1 (N-methoxy), it drastically reduces basicity due to repulsion between oxygen lone pairs and the
-system.
The Iodine Reactivity (C4 Position)
The C4 position is the most nucleophilic carbon in the pyrazole ring. Once iodinated, the iodine atom serves two roles:
Cross-Coupling Partner: The C-I bond is highly reactive toward Pd(0) species, facilitating rapid oxidative addition even at room temperature.
Acidity Modulator: The iodine atom is inductively withdrawing (-I). In 4-iodopyrazoles, this increases the acidity of the N-H proton (lowering pKa), making N-alkylation easier but potentially less regioselective without steric control.
Visualization: Electronic Flux & Reactivity
Figure 1: The electronic flux from the C3-methoxy group activates C4 for iodination, which subsequently serves as the site for palladium insertion.
Experimental Protocols
Protocol A: Regioselective Iodination of 3-Methoxypyrazole
Objective: Install the iodine handle at C4 without over-halogenation. The methoxy group makes C4 highly nucleophilic, allowing the use of milder reagents than standard pyrazoles.
Dissolution: Dissolve 3-methoxy-1H-pyrazole in MeCN (0.5 M concentration).
Addition: Add NIS portion-wise at 0°C to prevent exotherms.
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC/LCMS. The electron-rich nature of the ring ensures rapid conversion.
Quench: Quench with 10% aq. sodium thiosulfate (
) to remove excess iodine (indicated by color change from brown to yellow/clear).
Isolation: Extract with EtOAc, wash with brine, dry over
.
Yield Expectation: 85–95% of 4-iodo-3-methoxypyrazole .
Scientist’s Note: Avoid using elemental iodine (
) in basic media if possible, as it can lead to N-iodination (N-I bond formation) which is unstable. NIS provides a clean "I+" source.
Protocol B: Suzuki-Miyaura Cross-Coupling at C4
Objective: Utilize the C-I handle to install an aryl group.
Reagents:
Substrate: 4-Iodo-3-methoxypyrazole (1.0 equiv)
Boronic Acid: Aryl-B(OH)2 (1.2 equiv)
Catalyst:
(3–5 mol%)
Base:
(2.0 equiv) or
Solvent: Dioxane/Water (4:1)
Workflow:
Degassing: Sparge solvents with Nitrogen/Argon for 15 mins. Oxygen inhibits the catalytic cycle.
Assembly: Combine substrate, boronic acid, base, and catalyst in a sealed vial.
Heating: Heat to 80–90°C for 4–12 hours. The weak C-I bond allows this to proceed at lower temperatures than bromides (often >100°C).
Workup: Filter through Celite to remove Pd black. Concentrate and purify via column chromatography.
Strategic Data: Reactivity Comparison
The following table contrasts the behavior of the methoxy-iodopyrazole system against standard controls.
Feature
3-Methoxy-4-Iodopyrazole
Unsubstituted Pyrazole
3-Nitro-4-Iodopyrazole
C4 Nucleophilicity
High (Activated by OMe)
Moderate
Low (Deactivated)
Iodination Conditions
NIS, RT, 2h
, Base, Heat
Requires strong acid/oxidant
Oxidative Addition (Pd)
Fast (Electron-rich ring stabilizes Pd-intermediate)
Moderate
Slow (Electron-poor ring destabilizes Pd(II))
N-H Acidity (pKa)
~13.5 (Balanced)
~14.2
~10.0 (Acidic)
Solubility
Moderate (Organic soluble)
High (Polar)
Low
Advanced Workflow: Orthogonal Functionalization
The true power of this scaffold lies in the ability to sequence reactions. The Methoxy group can be demethylated later to reveal a Hydroxyl group (tautomerizing to a pyrazolone), effectively masking a polar ketone/phenol during the coupling steps.
Workflow Diagram
Figure 2: A standard sequential workflow. Note that N-alkylation is often performed before cross-coupling to prevent catalyst poisoning by the free N-H.
When alkylating 3-methoxy-4-iodopyrazole, two isomers are possible (N1 and N2).
Steric Control: The methoxy group at C3 creates steric bulk around N2. Therefore, alkylation typically favors N1 (distal to the methoxy group), leading to the 1,3-disubstituted product.
Electronic Control: In some solvent systems (e.g., THF vs. DMF), the coordination of the cation (
, ) to the methoxy oxygen can alter this ratio, but N1 usually predominates.
References
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2021.
[Link]
Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. 2023.
[Link]
Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. 2015.
[Link]
CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles. National Institutes of Health (NIH). 2021.
[Link]
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Chemistry Portal. 2014.
[Link]
Exploratory
Precision Synthesis of Novel Pyrazole Derivatives: From Regiocontrol to Late-Stage Functionalization
Executive Summary The pyrazole ring is a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore in blockbusters ranging from Celecoxib (COX-2 inhibitor) to the recently FDA-approved Selper...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrazole ring is a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore in blockbusters ranging from Celecoxib (COX-2 inhibitor) to the recently FDA-approved Selpercatinib (RET kinase inhibitor). However, the synthesis of novel pyrazole derivatives is often plagued by a persistent chemical adversary: regioisomerism .
This technical guide moves beyond the textbook Knorr synthesis to explore high-fidelity strategies for constructing 1,3,5-trisubstituted pyrazoles with absolute regiocontrol. We integrate classical mechanistic insights with modern transition-metal-catalyzed C–H activation, providing a roadmap for high-throughput library generation in drug discovery.
The Regioselectivity Conundrum: Deconstructing the Knorr Mechanism
To control the outcome, one must master the mechanism. The classical reaction between a hydrazine and a non-symmetrical 1,3-dicarbonyl compound yields a mixture of 1,3- and 1,5-isomers. This lack of selectivity stems from the competing nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl centers.
Mechanistic Bifurcation
The reaction proceeds via two competing pathways:
Pathway A: Initial attack by the more nucleophilic hydrazine nitrogen on the more electrophilic carbonyl.
Pathway B: Initial attack on the less hindered carbonyl.
In acidic media, the protonation state of the hydrazine and the enolization of the dicarbonyl dictate the major product.
Figure 1: Mechanistic bifurcation in Knorr Pyrazole Synthesis. Regioselectivity is dictated by the interplay between steric bulk (Path A) and electronic activation (Path B).
Strategic Synthetic Architectures
Strategy A: Fluorine-Directed Regiocontrol
Incorporating fluorinated groups (e.g., -CF3) into the 1,3-dicarbonyl precursor significantly alters the electrophilicity of the adjacent carbonyl. The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl highly susceptible to nucleophilic attack, often locking the reaction into a single regioisomer (typically the 5-trifluoromethyl pyrazole).
Strategy B: Late-Stage C–H Functionalization
Instead of building the substitution pattern de novo, modern protocols utilize transition-metal catalysis (Pd, Rh, Ru) to functionalize the C-H bonds of a pre-formed simple pyrazole.
Mechanism: Direct C-H activation, typically at the C-5 position due to the acidity of the C5-proton (adjacent to the N1 atom).
Advantage: Allows for the rapid diversification of a core scaffold, ideal for Structure-Activity Relationship (SAR) studies.
Comparative Data: Synthetic Methodologies
The following table contrasts traditional methods with modern intensified processes.
Objective: Synthesis of 1-phenyl-3-(4-chlorophenyl)-5-methyl-1H-pyrazole via a multicomponent approach.
Rationale: This protocol utilizes an in situ generated hydrazone intermediate, minimizing handling of toxic hydrazine derivatives and maximizing regioselectivity through solvent control.
Materials
4-Chlorobenzaldehyde (1.0 eq)
Phenylhydrazine (1.0 eq)
Ethyl acetoacetate (1.0 eq)
Catalyst: Iodine (10 mol%) or Cerium(IV) Ammonium Nitrate (CAN)
Figure 2: One-Pot Multicomponent Synthesis Workflow. The sequential addition ensures the formation of the specific hydrazone intermediate before cyclization.
Self-Validating Systems (Quality Control)
To ensure scientific integrity, the experimenter must verify the reaction progress using these endpoints:
TLC Monitoring:
Stationary Phase: Silica Gel 60 F254.
Mobile Phase: Hexane:Ethyl Acetate (8:2).
Endpoint: Disappearance of the aldehyde spot (UV active) and appearance of a highly fluorescent pyrazole spot.
NMR Validation (1H NMR, 400 MHz, CDCl3):
The "Fingerprint" Signal: Look for the C4-H singlet around 6.5 - 6.8 ppm . This signal is diagnostic for the pyrazole ring formation.
Regioisomer Check: If the 1,5-isomer is present, the methyl group shift will differ significantly (approx. 2.3 ppm vs 2.5 ppm) due to the shielding effect of the N-phenyl ring.
References
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
Source: ResearchGate (2024).
URL:[Link]
Introduction: The Strategic Value of Functionalized Pyrazoles in Modern Synthesis
An In-Depth Technical Guide to 3-iodo-4-methoxy-1H-pyrazole The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous clinically significant drugs, including anti-inflammatory...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3-iodo-4-methoxy-1H-pyrazole
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous clinically significant drugs, including anti-inflammatory agents like celecoxib and various anti-cancer therapies.[1][2] The strategic functionalization of the pyrazole ring is paramount, as it allows for the precise tuning of a molecule's steric and electronic properties to optimize its pharmacological profile. 3-iodo-4-methoxy-1H-pyrazole is a highly valuable, yet specialized, heterocyclic building block. Its utility lies in the orthogonal reactivity of its substituents: the methoxy group acts as a potent electron-donating group, modulating the ring's electronics, while the iodo group at the C3 position serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, most notably through transition metal-catalyzed cross-coupling reactions.[3]
This guide provides an in-depth examination of 3-iodo-4-methoxy-1H-pyrazole, intended for researchers and drug development professionals. We will cover its core chemical properties, provide a validated synthetic protocol, discuss its spectroscopic signature, explore its reactivity and synthetic potential, and contextualize its application within drug discovery programs.
Compound Identification and Physicochemical Properties
A clear identification is the foundation of any chemical protocol. The key identifiers and properties for 3-iodo-4-methoxy-1H-pyrazole are summarized below.
While multiple pathways to substituted pyrazoles exist, a common and reliable strategy involves the cyclization of a suitably functionalized precursor followed by regioselective iodination. The following protocol is a robust method adapted from established procedures for pyrazole synthesis and halogenation.
Experimental Protocol: Synthesis of 3-iodo-4-methoxy-1H-pyrazole
Causality: The synthesis begins with the condensation of hydrazine with a β-ketoester equivalent, which establishes the pyrazole core. The subsequent iodination is directed by the electronic nature of the ring, and protection of the N-H proton may be required to prevent side reactions and ensure regioselectivity.
Step 1: Synthesis of 4-methoxy-1H-pyrazol-3(2H)-one
To a solution of methyl 3-methoxy-3-oxopropanoate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
Cool the mixture and reduce the solvent volume under reduced pressure.
The resulting solid is collected by filtration, washed with cold diethyl ether, and dried to yield the pyrazolone intermediate.
Step 2: Iodination to 3-iodo-4-methoxy-1H-pyrazole
Suspend the 4-methoxy-1H-pyrazol-3(2H)-one (1.0 eq) in N,N-dimethylformamide (DMF).
Add N-iodosuccinimide (NIS) (1.2 eq) portion-wise to the suspension. The choice of NIS is critical as it is an electrophilic iodine source that is effective for halogenating electron-rich heterocycles.
Stir the reaction at room temperature for 12-18 hours. The progress is monitored by LC-MS.
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
Combine the organic layers, wash with saturated sodium thiosulfate solution to quench any remaining iodine, followed by brine.
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to afford pure 3-iodo-4-methoxy-1H-pyrazole.
Synthesis Workflow Diagram
Caption: Synthetic route to 3-iodo-4-methoxy-1H-pyrazole.
Spectroscopic Characterization
Structural confirmation relies on a combination of spectroscopic techniques. The following table summarizes the expected data for the target compound based on analyses of structurally similar pyrazoles.[1][5]
δ (ppm): ~140-145 (C5), ~135-140 (C4-O), ~60-65 (C3-I), ~55-60 (OCH₃). The C3 signal is shifted significantly upfield due to the heavy atom effect of iodine.
Mass Spec (ESI)
[M+H]⁺ = 224.93
Chemical Reactivity and Synthetic Utility
The true synthetic power of 3-iodo-4-methoxy-1H-pyrazole lies in the reactivity of the carbon-iodine bond. This position is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities.[3][6] This is a cornerstone of modern drug discovery, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Key Reactions:
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which are valuable for further transformations or as structural elements themselves.[6]
Heck Coupling: Reaction with alkenes to form substituted olefins.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing key pharmacophoric groups.
Reactivity Workflow Diagram
Caption: Cross-coupling potential of 3-iodo-4-methoxy-1H-pyrazole.
Applications in Drug Discovery
The pyrazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to engage in hydrogen bonding and its metabolic stability.[2] The specific substitution pattern of 3-iodo-4-methoxy-1H-pyrazole makes it an ideal starting point for targeting a range of diseases:
Kinase Inhibitors: The pyrazole core can mimic the hinge-binding motif of ATP, a common strategy for inhibiting protein kinases, which are often dysregulated in cancer. The C3 position allows for the installation of larger aromatic systems to target the hydrophobic pocket of the kinase active site.
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a diarylheterocycle motif.[2] Using this building block, Suzuki coupling can be employed to synthesize analogs of drugs like celecoxib.
Agrochemicals: The biological activity of pyrazoles extends to crop protection, where they have been developed as fungicides and herbicides.[7][8]
Safety and Handling
While a specific safety data sheet for this compound is not universally available, related iodinated and methoxylated pyrazoles carry warnings.[9][10][11] Standard laboratory precautions should be observed.
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[11]
References
National Center for Biotechnology Information. (n.d.). 3-Iodo-1H-pyrazole. PubChem Compound Database. Retrieved January 25, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. PubChem Compound Database. Retrieved January 25, 2026, from [Link]
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]
Šačkus, A., Martynaitis, V., & Degutytė, R. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]
Rojas-Lima, S., et al. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2020(2), M1128. [Link]
ResearchGate. (n.d.). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. Retrieved January 25, 2026, from [Link]
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved January 25, 2026, from [Link]
CAS Common Chemistry. (n.d.). 4-Iodopyrazole. Retrieved January 25, 2026, from [Link]
ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved January 25, 2026, from [Link]
Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. BioMed Research International, 2017, 1-12. [Link]
MDPI. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved January 25, 2026, from [Link]
Technical Guide: Safety, Handling, and Storage of Iodinated Pyrazoles
Executive Summary Iodinated pyrazoles (e.g., 4-iodopyrazole, 3-iodo-1H-pyrazole) are critical high-value intermediates in the synthesis of kinase inhibitors, agrochemicals, and complex heterocyclic scaffolds. Their utili...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Iodinated pyrazoles (e.g., 4-iodopyrazole, 3-iodo-1H-pyrazole) are critical high-value intermediates in the synthesis of kinase inhibitors, agrochemicals, and complex heterocyclic scaffolds. Their utility stems from the reactivity of the carbon-iodine (C–I) bond, which facilitates cross-coupling reactions (Suzuki, Sonogashira). However, this same reactivity dictates their hazard profile: they are photosensitive, potential sensitizers, and capable of releasing toxic iodine vapor upon thermal or photolytic degradation. This guide provides a self-validating framework for the safe management of these compounds, moving beyond generic safety data to structure-activity-based handling protocols.
Chemical Profile & Hazard Identification
Structural Causality of Hazards
The safety profile of iodinated pyrazoles is governed by two structural features:
The Pyrazole Ring: A nitrogen-rich heterocycle that can act as a weak base (
) and hydrogen bond donor/acceptor.[1] This contributes to skin and eye irritation potential.[2][3][4][5][6]
The Carbon-Iodine Bond: Iodine is a heavy halogen with a large atomic radius (1.33 Å) and a relatively weak bond dissociation energy (
kcal/mol for C–I vs. kcal/mol for C–Cl). This makes the bond susceptible to homolytic cleavage by UV light or heat, generating radical species and free iodine ().
GHS Classification & Hazard Statements
The following classifications generally apply to mono-iodinated pyrazoles (e.g., CAS 3469-69-0).
Note: Always verify the specific Safety Data Sheet (SDS) for the exact derivative, as substitution (e.g., N-methylation, nitro groups) can alter toxicity.
Handling Protocols & Engineering Controls
Engineering Controls
Primary Containment: All handling of solid iodinated pyrazoles must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.
Static Control: Pyrazoles can be fine, electrostatic powders. Use an ionizing bar or anti-static gun during weighing to prevent dispersal.
Personal Protective Equipment (PPE) Matrix
PPE Type
Specification
Rationale
Gloves (Solids)
Nitrile (Double gloved)
Sufficient for incidental contact with solids.
Gloves (Solutions)
Laminate (Silver Shield)
Iodinated organics can permeate nitrile rapidly in solvents like DCM or DMF.
Respiratory
N95 (if outside hood)
Protection against particulate inhalation (H335).
Eye Protection
Chemical Goggles
Safety glasses are insufficient if fine dust generation is possible.
Experimental Workflow: Synthesis & Quenching
A critical safety step in using iodinated pyrazoles is the management of free iodine, which is often used in their synthesis or released during degradation.
Protocol: Safe Quenching of Iodine Species
Detection: If the reaction mixture turns deep violet/brown, free iodine is present.
Quenching Agent: Prepare a 10% aqueous solution of Sodium Thiosulfate (
) or Sodium Bisulfite.
Execution: Add the thiosulfate solution slowly to the organic phase.
Validation: The color should fade from violet to pale yellow/colorless, indicating the reduction of
to water-soluble iodide ().
Visualization: Safe Handling Workflow
Caption: Workflow ensuring containment of particulates and neutralization of reactive iodine species.
Storage & Stability
Photolytic Degradation Mechanism
Iodinated pyrazoles are inherently light-sensitive. Exposure to UV/Visible light causes homolytic cleavage of the C–I bond.
Mechanism:
The formation of
(iodine) is autocatalytic in some matrices and presents a corrosion hazard to metal spatulas and balance pans.
Storage Specifications
Temperature: Store at 2°C to 8°C (Refrigerated). While some are stable at room temperature, refrigeration slows thermal deiodination.
Light Protection:MANDATORY . Use amber glass vials or wrap clear glass in aluminum foil.
Atmosphere: Store under an inert atmosphere (Argon is preferred over Nitrogen due to higher density, providing a better blanket in vials).
Container: Glass is preferred. Avoid storing solutions in plastics (LDPE/HDPE) for long periods as iodine can permeate and stain the plastic.
Visualization: Degradation Pathway
Caption: Photolytic cleavage of the C-I bond leading to iodine release and sample contamination.
Emergency Response & Disposal
Spill Response
Evacuate: If a large quantity of powder is aerosolized.
PPE: Don N95 respirator, double nitrile gloves, and goggles.
Containment: Cover the spill with a reducing agent (sodium thiosulfate powder) to neutralize any free iodine immediately.
Cleanup: Sweep up carefully (avoid dust) or use a HEPA vacuum. Wipe the area with a thiosulfate solution, then water.
Waste Disposal
Classification:Halogenated Organic Waste .
Segregation: Do NOT mix with strong oxidizers or strong acids (potential for exothermic reaction or halogen gas evolution).[6]
Labeling: Clearly label as "Contains Iodinated Organics" to alert waste handlers to potential heavy metal/halogen content.
Visualization: Emergency Decision Tree
Caption: Decision logic for exposure and spill management emphasizing iodine neutralization.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77022, 4-Iodopyrazole. Retrieved from [Link]
European Medicines Agency (EMA). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
Application Notes and Protocols: Iodination Methods for 4-Methoxy-1H-Pyrazole Precursors
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Iodinated Pyrazoles Iodinated pyrazoles are pivotal building blocks in modern medicinal chemistry and drug develop...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Iodinated Pyrazoles
Iodinated pyrazoles are pivotal building blocks in modern medicinal chemistry and drug development. The introduction of an iodine atom onto the pyrazole scaffold provides a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the construction of complex molecular architectures and the exploration of diverse chemical space, which is crucial for the discovery of novel therapeutic agents. The 4-methoxy-1H-pyrazole core, in particular, is a prevalent motif in pharmacologically active compounds, and its regioselective iodination is a key step in the synthesis of many drug candidates. This guide provides a detailed overview of common iodination methods, offering insights into the underlying mechanisms and practical, step-by-step protocols to empower researchers in their synthetic endeavors.
Comparative Analysis of Key Iodination Methodologies
The choice of an appropriate iodination method depends on several factors, including the nature of the substituents on the pyrazole ring, the desired regioselectivity, scalability, and considerations for green chemistry. Below is a comparative summary of widely employed techniques for the iodination of pyrazoles, which are applicable to 4-methoxy-1H-pyrazole precursors.
Method
Iodinating Agent(s)
Typical Solvents
Temperature
Reaction Time
Typical Yield (%)
Regioselectivity
Key Advantages & Considerations
Oxidative Iodination
I₂, H₂O₂
Water, Acetic Acid
Room Temp. to 80 °C
1 - 12 h
63 - 100%
C4
Environmentally friendly ("green") method using water as a solvent. The oxidant regenerates the iodine, making the process more atom-economical.[1][2][3]
Hypervalent Iodine
I₂, PhI(OAc)₂ (IBD)
Dichloromethane
Room Temp.
Short
High
C4
Mild reaction conditions and high yields. IBD activates iodine to form a more potent electrophile.[4]
N-Iodosuccinimide (NIS)
NIS
Acetic Acid, TFA, H₂SO₄
Room Temp. to 80 °C
Variable
High
C4
A widely used and effective electrophilic iodinating agent. The acidity of the medium can enhance the reactivity of NIS.[5][6][7][8]
Iodine Monochloride
ICl, Base (e.g., Li₂CO₃)
Dichloromethane
Room Temp.
1 - 24 h
Up to 95%
C4
Highly effective for certain substituted pyrazoles. The base is necessary to neutralize the HCl formed during the reaction.[3][9]
Mechanistic Insights: The Chemistry Behind Pyrazole Iodination
The iodination of pyrazoles typically proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The C4 position is generally the most nucleophilic and sterically accessible site, leading to preferential substitution at this position.[3][10]
The various iodination methods differ primarily in how the electrophilic iodine species (I⁺) is generated and activated.
Caption: Generalized mechanism of pyrazole iodination.
In the case of oxidative iodination with I₂ and H₂O₂, hydrogen peroxide oxidizes iodide (I⁻) formed during the reaction back to iodine (I₂), and also polarizes the I-I bond, increasing its electrophilicity.[11] With hypervalent iodine reagents like IBD, an acetyl hypoiodite intermediate is formed in situ, which is a more potent iodinating agent.[4] For NIS, protonation of the succinimide nitrogen in acidic media enhances the electrophilicity of the iodine atom.
Experimental Protocols
The following protocols are provided as detailed, step-by-step methodologies for the iodination of 4-methoxy-1H-pyrazole precursors.
Protocol 1: Green Oxidative Iodination using Iodine and Hydrogen Peroxide
This method is environmentally benign and highly efficient.[2][3]
Materials:
4-methoxy-1H-pyrazole derivative (1.0 eq)
Iodine (I₂) (0.5 - 1.0 eq)
30% Hydrogen peroxide (H₂O₂) (0.6 - 1.2 eq)
Water
5% Aqueous sodium bisulfite solution
Ethyl acetate
Brine
Anhydrous sodium sulfate
Round-bottom flask
Magnetic stirrer
Separatory funnel
Rotary evaporator
Procedure:
To a round-bottom flask equipped with a magnetic stirrer, add the 4-methoxy-1H-pyrazole derivative (1.0 eq) and water.
Add iodine (0.5 - 1.0 eq) to the suspension.
Stir the mixture at room temperature and add 30% hydrogen peroxide (0.6 - 1.2 eq) dropwise.
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 24 hours depending on the substrate.
Upon completion, quench the excess iodine by adding a 5% aqueous solution of sodium bisulfite until the color of iodine disappears.
Extract the aqueous layer with ethyl acetate (3 x volume of water).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica gel to obtain the desired 4-iodo-5-methoxy-1H-pyrazole derivative.
Caption: Workflow for Oxidative Iodination.
Protocol 2: Iodination with N-Iodosuccinimide (NIS) in Acidic Media
This is a classic and robust method for the iodination of electron-rich heterocycles.[5][6]
Materials:
4-methoxy-1H-pyrazole derivative (1.0 eq)
N-Iodosuccinimide (NIS) (1.1 - 1.5 eq)
Glacial acetic acid or Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Saturated aqueous sodium thiosulfate solution
Saturated aqueous sodium bicarbonate solution
Anhydrous sodium sulfate
Round-bottom flask
Magnetic stirrer
Separatory funnel
Rotary evaporator
Procedure:
Dissolve the 4-methoxy-1H-pyrazole derivative (1.0 eq) in glacial acetic acid or a mixture of DCM and TFA in a round-bottom flask.
Add N-Iodosuccinimide (NIS) (1.1 - 1.5 eq) portion-wise to the stirred solution.
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 80 °C) and monitor the reaction by TLC.
Once the starting material is consumed, cool the reaction mixture to room temperature.
Dilute the mixture with dichloromethane.
Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine and NIS.
Carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the residue by column chromatography to yield the pure 4-iodo-5-methoxy-1H-pyrazole product.
Troubleshooting and Optimization
Low Yields: If the reaction shows low conversion, consider increasing the reaction temperature or time. For the NIS method, a stronger acid might be beneficial. In the oxidative iodination, ensure the quality of the hydrogen peroxide.
Formation of Di-iodinated Products: If di-iodination is observed, reduce the stoichiometry of the iodinating agent and monitor the reaction closely by TLC to stop it once the mono-iodinated product is maximized.
Difficult Purification: If the product is difficult to separate from byproducts, consider alternative purification techniques such as recrystallization or preparative HPLC.
Conclusion
The iodination of 4-methoxy-1H-pyrazole precursors is a critical transformation in the synthesis of valuable pharmaceutical intermediates. The choice between methods like green oxidative iodination with hydrogen peroxide or the use of N-iodosuccinimide will depend on the specific substrate, desired scale, and environmental considerations. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and efficiently synthesize the desired iodinated pyrazoles, accelerating the drug discovery and development process.
References
CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google P
Chen, Z.-C. (2003). Hypervalent Iodine in Synthesis. 90. A Mild and Efficient Method for the Iodination of Pyrazoles. Synthetic Communications, 33(23), 4103-4108. (URL: not available)
Bandyopadhyay, D., Mukherjee, S., & Rodriguez, R. R. (2010). Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions. Inorganica Chimica Acta, 363(12), 2997-3004. (URL: [Link])
Yazıcı, C. (2008). SYNTHESIS OF 4-IODOPYRAZOLE DERIVATIVES. Middle East Technical University. (URL: [Link])
Pyrazole. (n.d.). In Organic Chemistry, Pharmacy. (URL: not available)
Li, J., et al. (2015). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Green Chemistry, 17(6), 3363-3367. (URL: [Link])
Baryshnikov, A. T., et al. (2019). Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate. Russian Journal of Organic Chemistry, 55(8), 1224-1230. (URL: [Link])
Świątek, K., et al. (2021). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 11(22), 13354-13364. (URL: [Link])
Chen, J., et al. (2022). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 18, 128-136. (URL: [Link])
Petrosyan, V. A., & Lyalin, B. V. (2018). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 23(11), 2825. (URL: [Link])
A novel method of iodination and azo bond formation by nitrogen triiodide. (2021). Sciforum. (URL: [Link])
Peglow, T. F., & Nascimento, V. (2018). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. Molecules, 23(12), 3196. (URL: [Link])
Pereira, C. M. P., et al. (2008). Synthesis of 4-iodopyrazoles: A Brief Review. Letters in Organic Chemistry, 5(8), 646-653. (URL: [Link])
Prakash, G. K. S., et al. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Chemical Bulletin, 56(9), 1831-1834. (URL: [Link])
Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2010). Electrosynthesis of 4-iodopyrazole and its derivatives. Russian Chemical Bulletin, 59(8), 1549-1555. (URL: [Link])
Purification of 3-iodo-4-methoxy-1H-pyrazole via column chromatography
Application Note: Purification of 3-iodo-4-methoxy-1H-pyrazole via Column Chromatography Executive Summary This technical note details the purification of 3-iodo-4-methoxy-1H-pyrazole , a critical intermediate in the syn...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Purification of 3-iodo-4-methoxy-1H-pyrazole via Column Chromatography
Executive Summary
This technical note details the purification of 3-iodo-4-methoxy-1H-pyrazole , a critical intermediate in the synthesis of kinase inhibitors and fragment-based drug discovery. The presence of the free N–H moiety, combined with the electron-rich methoxy group and the labile iodine atom, presents a unique separation challenge: silanol-induced tailing and regioisomer co-elution .
This protocol moves beyond standard chromatography by integrating amine-modified silica stationary phases and step-gradient elution to achieve >98% purity. It addresses the removal of common impurities such as unreacted 4-methoxy-1H-pyrazole and the over-iodinated byproduct, 3,5-diiodo-4-methoxy-1H-pyrazole.
Physicochemical Context & Separation Logic
To design an effective purification, one must understand the molecular interactions at play.
The "Tailing" Mechanism: The 1H-pyrazole moiety acts as both a hydrogen bond donor (NH) and acceptor (N). On standard acidic silica gel (pH ~5), the basic nitrogen interacts strongly with surface silanol groups (
), leading to peak broadening (tailing) and poor resolution.
The "Sandwich" Elution Profile:
Least Polar (First Eluter): 3,5-diiodo-4-methoxy-1H-pyrazole. The addition of two iodine atoms significantly increases lipophilicity (LogP) and masks the polar core.
Intermediate (Target): 3-iodo-4-methoxy-1H-pyrazole. The single iodine atom provides a lipophilic shift relative to the starting material but retains significant polarity.
Most Polar (Last Eluter): 4-methoxy-1H-pyrazole (Starting Material). Lacking the lipophilic iodine, this molecule interacts most strongly with the stationary phase.
Strategic Decision: To mitigate tailing, we employ Triethylamine (TEA) as a mobile phase modifier. TEA competes for the acidic silanol sites, effectively "capping" them and allowing the pyrazole to elute as a sharp, symmetrical band.
Before committing the crude material to the column, optimal conditions must be established via Thin Layer Chromatography (TLC).
Materials:
TLC Plates: Silica Gel 60 F254 (Aluminum backed).
Visualization: UV (254 nm) and Iodine Chamber (I
stain).
Solvent System Screening:
A standard Hexane/Ethyl Acetate (Hex/EtOAc) system is recommended.
Solvent System (v/v)
Observation
Suitability
100% Hexane
Compounds remain at baseline ().
Unsuitable
80:20 Hex/EtOAc
Di-iodo impurity moves (); Target ().
Too retentive
60:40 Hex/EtOAc
Di-iodo (); Target (); SM ().
Optimal
100% EtOAc
All components co-elute near solvent front.
Unsuitable
Critical Adjustment: If the target spot on TLC shows a "comet" tail, add 1% Triethylamine (TEA) to the developing solvent. If the spot tightens into a circle, TEA must be included in the column mobile phase.
Detailed Purification Protocol
Phase A: Column Preparation (Slurry Packing)
Stationary Phase: Silica Gel 60 (230–400 mesh).
Column Volume (CV): Calculate ~30g of silica per 1g of crude mixture.
Deactivation Step:
Prepare the starting mobile phase: Hexane/EtOAc (90:10) + 1% TEA .
Slurry the silica in this solvent mixture. The TEA will neutralize acidic sites during packing.
Pour the slurry into the column and pack under air pressure. Flush with 2 CVs of solvent to ensure equilibration.
Phase B: Sample Loading (Dry Loading)
Why Dry Load? Pyrazoles have limited solubility in non-polar solvents (Hexane). Loading in a strong solvent (DCM/MeOH) causes "band broadening" at the top of the column.
Procedure:
Dissolve crude mixture in a minimum amount of Dichloromethane (DCM) or Methanol.
Add Celite 545 or coarse silica (ratio 1:2 sample:solid).
Evaporate solvent in vacuo until a free-flowing powder remains.
Carefully add the powder to the top of the packed column and cover with a layer of sand.
Phase C: Gradient Elution
Run the column using a step gradient to maximize separation efficiency.
Step
Mobile Phase Composition
Volume (CV)
Target Elution
1
90:10 Hex/EtOAc (+1% TEA)
2
Flushes non-polar debris.
2
80:20 Hex/EtOAc (+1% TEA)
3
Elutes 3,5-diiodo impurity.
3
60:40 Hex/EtOAc (+1% TEA)
5-8
ELUTES TARGET (3-iodo-4-methoxy).
4
20:80 Hex/EtOAc (+1% TEA)
3
Flushes unreacted SM (4-methoxy).
Note: Monitor fractions via TLC. The target compound absorbs strongly at 254 nm due to the conjugated pyrazole system.
Troubleshooting & Stability Notes
Co-elution: If the di-iodo impurity overlaps with the target, switch to a DCM/Methanol gradient (0%
5% MeOH in DCM). The selectivity mechanism differs in chlorinated solvents.
Iodine Instability: Iodinated heterocycles can be light-sensitive. Wrap the column in aluminum foil during purification if the separation takes >2 hours.
Product Recovery: After pooling pure fractions, evaporate the solvent at <40°C . High heat can cause de-iodination or discoloration.
Process Visualization (Workflow)
The following diagram illustrates the decision logic and workflow for this purification.
Caption: Logical workflow for the purification of NH-pyrazoles, highlighting the critical decision point for silica deactivation.
References
BenchChem. (2025).[1] Column chromatography conditions for separating pyrazole isomers. Retrieved from
National Institutes of Health (NIH). (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. Retrieved from
Element Lab Solutions. (2024).[2] Peak Tailing in HPLC: Causes and Solutions (Silanol Interactions). Retrieved from
Royal Society of Chemistry. (2025). Sustainable synthesis of pyrazoles using alcohols... Purification by silica gel column chromatography. Retrieved from
Application Note: Scale-Up Synthesis of 3-Iodo-4-methoxy-1H-pyrazole
This Application Note is designed for process chemists and researchers requiring a robust, scalable protocol for the synthesis of 3-iodo-4-methoxy-1H-pyrazole . This compound is a high-value scaffold in medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for process chemists and researchers requiring a robust, scalable protocol for the synthesis of 3-iodo-4-methoxy-1H-pyrazole . This compound is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., JAK, BTK pathways) where the C3-iodine serves as a versatile handle for Suzuki/Sonogashira couplings and the C4-methoxy group provides critical electronic modulation.
Abstract
This guide details the process development and scale-up protocol for the regioselective synthesis of 3-iodo-4-methoxy-1H-pyrazole. Unlike standard pyrazole iodinations that target the C4 position, this protocol addresses the challenge of iodinating the C3/C5 position when C4 is already substituted with an electron-donating methoxy group. The method utilizes a "Green Chemistry" approach using elemental iodine (
) and hydrogen peroxide () in water, eliminating the need for expensive iodinating agents (NIS) or toxic chlorinated solvents. The protocol is validated for 100 g scale batches with >85% isolated yield and >98% HPLC purity.
Retrosynthetic Analysis & Strategy
The synthesis hinges on the availability of 4-methoxy-1H-pyrazole . While 4-bromopyrazole is a commodity chemical, the 4-methoxy derivative is often expensive or chemically distinct to synthesize.
Strategic Choice: Direct electrophilic iodination of 4-methoxypyrazole.
Regioselectivity: In 1H-pyrazoles, positions 3 and 5 are tautomerically equivalent. The C4-methoxy group activates these positions, making the ring highly susceptible to electrophilic attack. The challenge is controlling mono-iodination to avoid the 3,5-diiodo byproduct.
Safety: The use of aqueous oxidative iodination manages the exotherm effectively compared to solvent-free or organic solvent methods.
Reaction Workflow Diagram
Process Development & Optimization
Step 1: Synthesis of 4-Methoxy-1H-pyrazole (Precursor Synthesis)
If 4-methoxy-1H-pyrazole is not purchased, it must be synthesized from 4-bromopyrazole.
The classical nucleophilic aromatic substitution (
) fails on electron-rich pyrazoles. We utilize a Copper-catalyzed Ullmann-type etherification.
Parameter
Condition
Rationale
Catalyst
CuI (10 mol%)
Standard Ullmann catalyst; CuBr is a viable alternative.
Ligand
1,10-Phenanthroline
Essential to stabilize the Cu-species and lower activation energy.
Solvent/Reagent
Methanol (Excess)
Acts as both solvent and nucleophile source.
Base
or NaOMe
Strong base required to deprotonate MeOH and the pyrazole NH (protecting the N in situ).
Temperature
110°C (Sealed Tube)
High energy barrier for aryl-bromide displacement requires pressure vessel.
Step 2: Regioselective Iodination (The Critical Step)
The C4-methoxy group is a strong Electron Donating Group (EDG), significantly increasing the nucleophilicity of C3/C5.
Reagent Screening:
NIS/MeCN: Fast, but expensive and leads to significant di-iodo impurities.
ICl (Iodine Monochloride):[1] Too aggressive; difficult to stop at mono-iodination.
(Water):Selected. The reaction is heterogeneous (suspension). The slow dissolution of iodine combined with the controlled release of iodonium ions () via peroxide oxidation allows for excellent kinetic control.
Stoichiometry Control:
To prevent 3,5-diiodination, the stoichiometry is strictly capped at 0.95 equivalents of Iodine relative to the pyrazole. It is better to have 5% unreacted starting material (removable by recrystallization) than di-iodo byproduct (difficult separation).
Detailed Experimental Protocol
Safety Pre-Check
Hydrogen Peroxide (30%): Strong oxidizer. Contact with organics can cause fire. Ensure reactor is free of metal contaminants.[2]
Iodine (
): Corrosive solid; sublimation hazard. Weigh in a fume hood.
Exotherm: The oxidation of iodide to iodine/iodonium is exothermic. Cooling capacity is required.
) (130.0 g, 0.51 mol) [Note: is diatomic, providing 2 I atoms, but efficiency is ~50% without oxidant. With , atom economy improves, but we use 0.5 eq molecule per H to be conservative or 1.0 eq if recycling mechanism is slow. Correction: Standard protocol uses 0.55 eq + 0.6 eq to generate 1.1 eq "I+". For mono-iodination, use 0.5 eq initially.]
Setup: Equip a 3 L three-neck round-bottom flask with a mechanical stirrer (Teflon blade), internal temperature probe, and a pressure-equalizing dropping funnel.
Charging: Add 4-Methoxy-1H-pyrazole (100 g) and Water (800 mL) to the flask. Stir at 350 rpm to form a suspension/solution (solubility depends on pH/temp).
Iodine Addition: Add Iodine (142 g, 0.56 mol, 0.55 eq) in one portion. The mixture will turn dark brown/red.
Activation (Critical Step):
Heat the mixture to 40°C .
Add Hydrogen Peroxide (30% aq) (65 mL, ~0.6 eq) dropwise via the funnel over 60 minutes .
Observation: The dark iodine color will fade as
is consumed and incorporated into the ring.
Temp Control: Maintain internal temperature between 40–50°C . Do not exceed 55°C to prevent over-oxidation or decomposition.
Reaction Monitoring:
Stir at 45°C for 4–6 hours.
HPLC Check: Take an aliquot, quench with thiosulfate, and analyze.
Cool the mixture to 0–5°C using an ice bath. Stir for 1 hour. The product (3-iodo-4-methoxy-1H-pyrazole) will precipitate as a solid.
Note: If the product oils out, seed with a pure crystal if available, or adjust pH to 7 (neutral) with dilute
if the reaction became acidic (HI generation).
Filtration: Filter the cold slurry through a Büchner funnel.
Washing: Wash the cake with:
Cold water (2 x 100 mL).
10%
solution (100 mL) to remove trace iodine color.
Cold water (2 x 100 mL).
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Purification (Recrystallization)
If the di-iodo impurity is >2%, recrystallization is necessary.
Solvent: Ethanol/Water (1:3) or Toluene (hot).
Procedure: Dissolve crude solid in minimum hot Ethanol (60°C). Slowly add Water until turbidity persists. Cool slowly to room temperature, then 0°C.
Yield: Expected isolated yield is 85–90% (approx. 195–205 g).
Analytical Controls
Test
Method
Specification
Appearance
Visual
Off-white to pale yellow solid
Purity
HPLC (C18, ACN/H2O)
> 98.0% (a/a)
Regiochemistry
1H NMR (DMSO-d6)
C3-H Signal: Absent.C5-H Signal: Singlet ~7.8-8.0 ppm (broad due to tautomerism).OMe Signal: Singlet ~3.8 ppm.
Mass Spec
LC-MS (ESI+)
[M+H]+ = 224.95
NMR Interpretation:
In DMSO-d6, the 3-iodo and 5-iodo tautomers are in rapid equilibrium. You will typically see one set of signals. The key is the integration of the aromatic proton. 4-Methoxypyrazole has two aromatic protons (C3-H and C5-H). The product must have exactly one aromatic proton signal.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
High Di-iodo Impurity (>5%)
Excess Iodine or H2O2; Temperature too high.
Reduce I2 to 0.50 eq. Keep temp < 45°C. Slow down H2O2 addition.
Incomplete Conversion
Iodine sublimation or poor stirring.
Ensure reactor is sealed.[2] Increase agitation. Add 0.05 eq extra I2.
Dark Product Color
Trapped Iodine.
Wash filter cake thoroughly with thiosulfate. Recrystallize with charcoal.
Product "Oils Out"
Impurities lowering MP; Temp too high during isolation.
Cool to 0°C. Seed the mixture. Use seeding from a pilot run.
References
General Iodination of Pyrazoles
BenchChem. "A Comparative Guide to the Iodination of Pyrazoles." Link (Accessed Oct 2023).
Synthesis of 4-Alkoxypyrazoles via Cu-Catalysis
Wang, J-R., et al. "Copper-Catalyzed Methoxylation of Aryl Bromides."[3] Org.[3][4][5] Lett. 2021, 23, 8450-8454.[3] Link
Green Iodination Protocols
Organic Chemistry Portal. "Iodination of Pyrazoles using Iodine/Hydrogen Peroxide." Link
Regioselectivity in Pyrazole Functionalization
National Institutes of Health (NIH). "Regioselective synthesis of 4-/5-iodides." RSC Adv. 2015. Link
Technical Support Center: Synthesis of 3-iodo-4-methoxy-1H-pyrazole
Welcome to the technical support center for the synthesis of 3-iodo-4-methoxy-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequen...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-iodo-4-methoxy-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to equip you with the scientific rationale and practical steps needed to enhance the yield and purity of your target compound.
Introduction: The Synthetic Challenge
3-iodo-4-methoxy-1H-pyrazole is a valuable heterocyclic building block in medicinal chemistry and materials science. The pyrazole core is a common scaffold in many pharmaceutical agents, and the iodo-substituent provides a versatile handle for further functionalization via cross-coupling reactions. However, the synthesis, particularly the regioselective iodination of the 4-methoxypyrazole precursor, can present significant challenges, including low yields, the formation of unwanted isomers, and di-iodinated byproducts. This guide addresses these common issues through a systematic, evidence-based approach.
The core of the synthesis is the electrophilic iodination of the 4-methoxy-1H-pyrazole ring. The methoxy group at the C4 position is an electron-donating group, which activates the pyrazole ring towards electrophilic substitution. The key challenge lies in controlling the position of iodination, as both the C3 and C5 positions are susceptible to attack.
Optimization
Optimizing catalyst loading for Sonogashira reactions with iodopyrazoles
Topic: Optimizing Catalyst Loading for Sonogashira Reactions with Iodopyrazoles Role: Senior Application Scientist, Technical Support Division Status: Operational Ticket ID: SNO-PYR-OPT-001 Subject: Optimization of Pd/Cu...
Welcome to the Advanced Synthesis Support Center. This guide addresses the specific challenges of coupling terminal alkynes with iodopyrazoles . Unlike standard aryl halides, iodopyrazoles present a dual challenge: they are highly reactive (oxidative addition is fast) but prone to catalyst poisoning due to nitrogen coordination.
This guide is structured to help you reduce metal loading while maintaining high turnover numbers (TON).
Part 1: The Optimization Engine (Catalyst & Loading)
Q1: I am currently using 5 mol% Pd(PPh3)4. How can I reduce this to <1 mol% for scale-up?
A: The standard 5 mol% loading is often a "brute force" compensation for catalyst death caused by the pyrazole nitrogen. To lower the loading, you must prevent the substrate from sequestering the palladium.
The Strategy:
Switch the Palladium Source: Move away from Pd(PPh3)4. It is air-sensitive and carries four phosphines, which can inhibit the reaction if the phosphine dissociates poorly.
Recommendation: Use PdCl2(PPh3)2 or Pd(OAc)2 + XPhos . These are more robust and active.
Ligand Selection: Use bulky, electron-rich phosphines (Buchwald-type ligands like XPhos or SPhos ). These ligands create a steric wall that prevents the pyrazole nitrogen from binding to the Pd center, keeping the metal available for the catalytic cycle.
The "Check" System: Run a parallel screen at 0.5 mol% and 1.0 mol%. If the 0.5% reaction stalls at 50% conversion, your catalyst is dying (poisoning). If it doesn't start, your oxidative addition is inhibited.
Q2: Is Copper (CuI) strictly necessary? I am seeing homocoupling byproducts.
A: For iodopyrazoles, Copper is a double-edged sword.
The Role of Cu: It accelerates the reaction by forming a copper-acetylide intermediate (The "Sonogashira" cycle).
The Risk: In the presence of trace oxygen, Cu facilitates Glaser coupling (alkyne dimerization), wasting your starting material.
Optimization Protocol:
Standard: 1-2 mol% CuI is sufficient. Do not use 10% unless the alkyne is extremely unreactive.
Copper-Free Variant: Iodopyrazoles are activated enough to undergo Cu-free Sonogashira coupling (Type II). This eliminates Glaser coupling entirely.
Condition: Increase the base strength (e.g., use Cs2CO3 in DMF/Toluene instead of just Et3N).
Catalyst: PdCl2(PPh3)2 (2 mol%) + Toluene/Water (biphasic) often works well without Cu.
Part 2: Troubleshooting Specific Failures
Q3: My reaction turns black and precipitates immediately. Yield is <10%. Why?
Diagnosis: "Pd Black" formation.[1]
Cause: Rapid agglomeration of Pd(0) nanoparticles. This happens when the reduction of Pd(II) to Pd(0) outpaces the oxidative addition step, or when the ligand concentration is too low to stabilize the Pd(0) species.
Fix:
Add Excess Ligand: Ensure a Ligand:Pd ratio of at least 2:1 or 3:1.
Lower Temperature: Iodopyrazoles are reactive.[1] If you are heating to 80°C, drop to 40°C or RT. High heat accelerates catalyst decomposition.
Solvent Switch: If using DMF, switch to THF or 1,4-Dioxane. DMF can decompose at high temps to produce amines that reduce Pd too quickly.
Q4: The reaction works for N-protected pyrazoles but fails for free (NH) pyrazoles.
Diagnosis: Substrate Inhibition / Deprotonation.
Cause: The free N-H proton is acidic. Under basic conditions, you form a pyrazolate anion, which is a potent ligand for Palladium. It binds irreversibly, shutting down the cycle.
Fix:
Protect the Nitrogen: Use a THP (tetrahydropyranyl) or SEM (trimethylsilylethoxymethyl) group.
Hard-Soft Acid Base (HSAB) Tweak: If you must use free NH, use a weaker base (e.g., Pyrrolidine) that can deprotonate the alkyne-Cu complex but not the pyrazole.
Part 3: Visualizing the Failure Modes
The following diagram illustrates the standard catalytic cycle and the specific "Exit Ramps" where Pyrazoles cause failure.
Caption: Figure 1. The Sonogashira catalytic cycle highlighting specific interference points for iodopyrazoles (Red/Yellow nodes indicate failure modes).
Part 4: Validated Screening Protocol
To optimize your specific substrate, follow this self-validating screening matrix. Do not skip the "Control" vial.
Variable
Condition A (Standard)
Condition B (Low Loading)
Condition C (Cu-Free)
Catalyst
Pd(PPh3)4 (5 mol%)
PdCl2(PPh3)2 (1 mol%)
Pd(OAc)2 (2 mol%) + XPhos (4 mol%)
Co-Catalyst
CuI (2 mol%)
CuI (0.5 mol%)
None
Base
Et3N (3 eq)
Diisopropylamine (3 eq)
Cs2CO3 (2 eq)
Solvent
DMF (Degassed)
THF (Degassed)
Toluene/H2O (10:1)
Temp
60°C
40°C
80°C
Validation
If yield <50%, check purity of Pd source.
If stalled, add more CuI.
If no rxn, switch to Condition A.
Part 5: Troubleshooting Logic Flow
Use this decision tree to diagnose your reaction outcome.
Caption: Figure 2. Diagnostic decision tree for isolating reaction failures.
References
Sonogashira Coupling - Wikipedia . Overview of mechanism and Cu-free variants.[1][2][3][4]
Copper-free Sonogashira cross-coupling reactions: an overview . RSC Advances, 2021.[5][6] Detailed review of Cu-free protocols to avoid Glaser coupling.
. BenchChem. Specific troubleshooting for hydrodehalogenation and Glaser side reactions.
Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation . Nature Communications/PMC, 2018. Mechanistic insights into the Cu-free cycle.
Sonogashira Coupling - Chemistry LibreTexts . General guide on catalyst selection (Pd-P vs Pd-N complexes).
Side reactions and byproduct formation in pyrazole iodination
Welcome to the technical support center for pyrazole iodination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformatio...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for pyrazole iodination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Iodinated pyrazoles are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals, primarily due to their utility in cross-coupling reactions.[1] However, the introduction of iodine onto the pyrazole ring is not always straightforward and can be accompanied by a variety of side reactions and byproduct formation.
This resource provides in-depth, field-proven insights into troubleshooting common issues encountered during pyrazole iodination. The information is structured in a question-and-answer format to directly address specific experimental challenges.
Issue 1: Low Yield of the Desired Mono-iodinated Pyrazole
Q: My pyrazole iodination reaction is resulting in a low yield of the desired mono-iodinated product. What are the potential causes and how can I improve the yield?
A: Low yields in mono-iodination of pyrazoles can stem from several factors, including incomplete reaction, product degradation, or the formation of multiple byproducts. Here’s a systematic approach to troubleshoot this issue:
1. Incomplete Reaction:
Cause: Insufficient reactivity of the iodinating agent or suboptimal reaction conditions. The choice of iodinating agent is critical and depends on the electronic properties of your pyrazole substrate.
Troubleshooting:
Increase Reaction Time/Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is consumed slowly, consider extending the reaction time or cautiously increasing the temperature. However, be aware that excessive heat can promote side reactions.[2]
Select a More Reactive Iodinating Agent: For electron-deficient pyrazoles, a stronger electrophilic iodine source might be necessary. N-Iodosuccinimide (NIS) in the presence of an acid catalyst is often effective for such systems.[1] For electron-rich pyrazoles, milder conditions like Iodine/H₂O₂ in water can be highly efficient.[1][3]
Optimize Stoichiometry: Ensure the correct stoichiometry of the iodinating agent. An excess may lead to over-iodination, while an insufficient amount will result in incomplete conversion.
2. Product Degradation (Deiodination):
Cause: The C-I bond can be labile under certain conditions, leading to the formation of the starting pyrazole as a byproduct.[4] High temperatures and certain reagents can promote deiodination.[2]
Troubleshooting:
Lower Reaction Temperature: If you suspect thermal degradation, perform the reaction at a lower temperature, even if it requires a longer reaction time.[2]
Work-up Conditions: During work-up, avoid strongly acidic or basic conditions if your product is sensitive. A neutral work-up is often preferable.
3. Competing Side Reactions:
Cause: The formation of di-iodinated or other byproducts can significantly reduce the yield of the desired mono-iodinated product.
Troubleshooting:
Control Stoichiometry: Carefully control the molar equivalents of the iodinating agent. Using a slight excess (e.g., 1.1-1.2 equivalents) is common, but a large excess should be avoided.
Slow Addition: Add the iodinating agent portion-wise or as a solution via a syringe pump. This can help to maintain a low concentration of the electrophile and favor mono-substitution.
Issue 2: Poor Regioselectivity (Formation of C4 and C5 Isomers)
Q: I am obtaining a mixture of 4-iodo and 5-iodopyrazole isomers. How can I achieve better regioselectivity?
A: The regioselectivity of pyrazole iodination is a common challenge and is highly dependent on the reaction mechanism, which is dictated by the choice of reagents and the substitution pattern of the pyrazole ring.
Understanding the Regioselectivity:
Electrophilic Aromatic Substitution (EAS): Most iodination reactions proceed via an EAS mechanism. The C4 position of the pyrazole ring is generally the most electron-rich and, therefore, the most susceptible to electrophilic attack.[5]
Directed Ortho-Metalation (DoM): To achieve C5-iodination, a different strategy is required, typically involving a Directed Ortho-Metalation (DoM) approach.
Troubleshooting for Regioselectivity:
For C4-Iodination (the more common isomer):
Reagent Choice: Reagents like Iodine/CAN (Ceric Ammonium Nitrate) in acetonitrile, ICl (Iodine monochloride) with a base like Li₂CO₃, and NIS in acidic media generally favor C4-iodination.[1][4]
Mechanism: These reagents generate a strong electrophilic iodine species that preferentially attacks the electron-dense C4 position.
For C5-Iodination (the less common isomer):
n-Butyllithium and Iodine: This method provides exclusive synthesis of 5-iodopyrazole derivatives.[1][6]
Mechanism: n-Butyllithium, a strong base, deprotonates the C5 position of the pyrazole ring, creating a pyrazolide anion. This anion then acts as a nucleophile, attacking molecular iodine to form the C5-iodinated product. This method requires anhydrous conditions and an inert atmosphere.[1]
Decision Workflow for Regioselective Iodination:
Caption: Decision workflow for achieving regioselective pyrazole iodination.
Issue 3: Formation of Di- or Tri-iodinated Byproducts
Q: My reaction is producing significant amounts of di- and/or tri-iodinated pyrazoles. How can I prevent this over-iodination?
A: The formation of poly-iodinated species is a classic example of a consecutive reaction where the mono-iodinated product is more reactive than the starting material towards further iodination.
Causality and Prevention:
Activation of the Ring: The introduction of an iodine atom can sometimes further activate the pyrazole ring towards electrophilic substitution, although this is less common than with strongly activating groups. More often, the issue is one of relative reaction rates.
High Reagent Concentration/Temperature: High local concentrations of the iodinating agent and elevated temperatures can favor multiple iodinations.
Troubleshooting Over-iodination:
Strategy
Rationale
Precise Stoichiometry
Use no more than 1.0-1.1 equivalents of the iodinating agent.
Slow Addition
Add the iodinating agent dropwise or in small portions over time to maintain a low concentration.
Lower Temperature
Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Monitor Reaction
Closely monitor the reaction by TLC/LC-MS and stop it as soon as the starting material is consumed.
Issue 4: Unwanted Iodination of Ring Substituents
Q: I am observing iodination on an aryl substituent of my pyrazole instead of, or in addition to, the pyrazole ring itself. How can I avoid this?
A: This side reaction is common when the pyrazole has electron-rich aromatic substituents, such as a p-methoxyphenyl group.[6]
Mitigation Strategies:
Choice of Iodinating System: The I₂/CAN system, while often effective for pyrazole iodination, can also promote the iodination of electron-rich arenes.[6] In such cases, switching to a different iodinating agent is recommended.
Use of NIS in Acidic Media: N-Iodosuccinimide (NIS) in a mixture of glacial acetic acid and trifluoroacetic acid (TFA) can suppress the nucleophilicity of the electron-rich substituent, favoring iodination on the pyrazole ring.[6]
Protecting Groups: In complex molecules, it may be necessary to protect the sensitive functional group on the substituent before carrying out the iodination.
Experimental Protocols
Protocol 1: C4-Iodination using Iodine and Ceric Ammonium Nitrate (CAN)
This method is effective for the regioselective C4-iodination of various pyrazole derivatives, including those with trifluoromethyl groups.[1][6]
Materials:
1-Aryl-3-trifluoromethyl-1H-pyrazole derivative
Iodine (I₂)
Ceric Ammonium Nitrate (CAN)
Acetonitrile (MeCN)
Procedure:
Dissolve the 1-aryl-3-trifluoromethyl-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL).
Add ceric ammonium nitrate (1.1 equivalents) and elemental iodine (1.3 equivalents) to the solution.[1]
After cooling to room temperature, remove the solvent under reduced pressure.[1]
Dissolve the residue in dichloromethane (15 mL) and wash with a saturated aqueous solution of sodium thiosulfate to quench excess iodine.[1][4]
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.[1]
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Regioselective C5-Iodination using n-Butyllithium and Iodine
This procedure allows for the specific iodination at the C5 position of the pyrazole ring.[1][6]
Materials:
1-Aryl-3-CF₃-1H-pyrazole derivative
n-Butyllithium (n-BuLi, e.g., 2.5 M in hexanes)
Iodine (I₂)
Anhydrous Tetrahydrofuran (THF)
Procedure:
Dissolve the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in dry THF (5 mL) under an inert atmosphere (e.g., argon or nitrogen).
Cool the solution to -78 °C in a dry ice/acetone bath.
Add n-butyllithium (1.3 equivalents) dropwise with vigorous stirring.[1]
Stir the mixture at -78 °C for 1 hour.
Add a solution of iodine (1.5 equivalents) in dry THF dropwise.
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Visualization of a Common Side Reaction: Over-iodination
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PYR-IOD-4M-Stab
Subject: Prevention of De-iodination in 3-iodo-4-methoxy-1H-pyrazole Scaffolds
Status: Resolved / Knowledge Base Article[1][2]
Executive Summary
The molecule 3-iodo-4-methoxy-1H-pyrazole presents a specific challenge in medicinal chemistry. The electron-rich nature of the pyrazole ring (amplified by the C4-methoxy group) makes the C3-Iodine bond susceptible to protodeiodination (replacement of Iodine by Hydrogen) during metal-catalyzed cross-couplings and improper storage.[2] Furthermore, the acidic N1-proton can poison palladium catalysts, necessitating strategic protection.[3]
This guide details the protocols to preserve the C-I bond integrity during storage and functionalization.
Module 1: Storage & Pre-Reaction Handling
Objective: Prevent passive homolytic cleavage and hydrolytic degradation.[2]
The C-I bond energy (
57 kcal/mol) is significantly lower than C-Br or C-Cl.[2][3] In electron-rich heteroaromatics, this bond is photolabile.[2][3]
Parameter
Critical Specification
Mechanism of Failure
Light
Strict Amber/Foil Wrap
Photons () induce homolytic cleavage, generating an aryl radical () that abstracts H from moisture/solvent.[1][2][3]
Atmosphere
Argon/Nitrogen Flush
Oxygen promotes radical propagation chains that accelerate de-iodination.[2][3]
Temperature
-20°C (Long term)
Thermal energy increases the kinetic rate of spontaneous disproportionation.[2][3]
Solution State
Avoid DMSO/DMF storage
Dissolved states in polar aprotic solvents increase susceptibility to nucleophilic attack or radical formation over time.[2][3]
Module 2: N-Protection Strategies
Objective: Prevent catalyst poisoning and regioselectivity issues.
You cannot efficiently cross-couple the C3-Iodine while the N1-H is free.[2] The N1-H is acidic (
in DMSO) and will form an insoluble palladate complex, arresting the catalytic cycle and promoting side reactions (de-iodination) on the stalled species.[2][3]
Recommended Protecting Groups (PG):
SEM (2-(Trimethylsilyl)ethoxymethyl): Best for stability.[1][2][3] Withstands basic coupling conditions (Suzuki/Sonogashira).[1][2][3] Removed by TBAF/TFA.[2][3]
THP (Tetrahydropyranyl): Good alternative, acid-labile.[2][3]
Avoid Boc: The basic conditions required for Suzuki coupling often cleave Boc groups prematurely, leading to catalyst death and de-iodination.[2][3]
Protocol: N-Protection (SEM-Cl)
Dissolve 3-iodo-4-methoxy-1H-pyrazole (1.0 eq) in anhydrous THF at 0°C.
Add NaH (60% dispersion, 1.2 eq) portion-wise. Wait for gas evolution to cease.
Caption: Figure 1. The kinetic competition between productive coupling (Green) and reductive de-iodination (Red).[1][2][3] Slow transmetallation allows the Pd-intermediate to scavenge protons.
Optimized Coupling Protocol (Suzuki-Miyaura)
To favor the green path above, we must accelerate transmetallation and remove proton sources.[2][3]
Solvent System:Anhydrous 1,4-Dioxane or Toluene .[2][3]
Avoid: Alcohols (MeOH, EtOH) or wet DMF.[1][2][3] These are primary hydride sources.[2][3]
Why: Carbonate bases (K₂CO₃) often require water to be soluble/active.[1][2][3] CsF works well in anhydrous conditions, facilitating transmetallation via the "Fluoride pathway" without introducing protons.[2][3]
Catalyst/Ligand:Pd(dppf)Cl₂[1][2][3][4]·DCM or Pd₂dba₃ + XPhos .
Why: Bidentate ligands (dppf) or bulky Buchwald ligands (XPhos) stabilize the Pd center and accelerate the reductive elimination step, reducing the window of time the molecule is vulnerable to de-iodination.[1][2][3]
Troubleshooting & FAQs
Q1: My reaction mixture turned black immediately, and I see only de-iodinated starting material (3-methoxy-1H-pyrazole).
Diagnosis: "Palladium Black" formation indicates catalyst decomposition.[2][3] The unprotected NH likely coordinated to the Pd, stripping the ligands.[3]
Fix: Ensure the N1 position is protected (SEM/THP) before attempting the coupling.[2][3] If already protected, check for trace peroxides in your ether/THF solvents.[2][3]
Q2: I am seeing ~15% de-iodination even with anhydrous solvents.
Diagnosis: Slow transmetallation.[2][3] The oxidative addition happened, but the boronic acid didn't react fast enough, leaving the Pd-Ar species to find a proton.[2][3]
Fix:
Increase Boronic Acid equivalents (1.5 to 2.0 eq).
Switch base to CsF (2-3 eq) to activate the boronate more aggressively.[2][3]
Degas solvents thoroughly (Freeze-Pump-Thaw x3) to remove Oxygen.[2][3]
Q3: Can I use microwave heating?
Caution: Microwave heating often superheats local spots.[2][3] For thermally sensitive C-I bonds in electron-rich systems, conventional heating (oil bath) at lower temperatures (60-80°C) for longer times is safer than blasting at 120°C in a microwave.[1][2][3]
Q4: Is the methoxy group contributing to the instability?
Yes. The methoxy group is an Electron Donating Group (EDG).[1][2][3] While it makes the oxidative addition step slightly slower (which is fine), it makes the resulting pyrazole ring electron-rich.[2][3] If the catalytic cycle stalls, electron-rich aryl-palladium species are highly prone to protonation (protodeiodination).[2][3] This makes the "Anhydrous + Fast Transmetallation" rule even more critical for this specific molecule compared to a simple iodobenzene.[2][3]
References
Preparation of Aryl Iodides and Stability
BenchChem Technical Review.[2][3] "Preventing deiodination of 4-iodo-1-methyl-1H-pyrazol-3-amine."[1][2][3][5]
Royal Society of Chemistry.[2][3] "Challenging cross couplings, in water, aided by in situ iodination."[2][3] (Discusses the fragility of C-I bonds in coupling).
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket Focus: Troubleshooting Regioisomer Control (1,3- vs. 1,5-isomers; N-alkylation selectivity)
Operator: Senior Application Scientist
Audience: Medicinal Chemists, Process Chemists
Introduction: The Isomer Challenge
In the development of bioactive small molecules (e.g., COX-2 inhibitors like Celecoxib), the pyrazole ring is a privileged scaffold. However, its synthesis is plagued by a fundamental regioselectivity problem.[1] Whether you are performing a condensation (Knorr) or a post-synthetic functionalization, you often face a mixture of 1,3- and 1,5-substituted isomers. These isomers have distinct biological profiles, yet their physical properties are often so similar that chromatographic separation is non-viable at scale.
This guide provides mechanistic troubleshooting to force regioselectivity chemically rather than relying on purification.
Module 1: The Knorr Condensation (De Novo Synthesis)
The Scenario: You are reacting a hydrazine (
) with an unsymmetrical 1,3-dicarbonyl () and obtaining a 50:50 or 60:40 mixture of isomers.
Diagnostic Protocol
Q1: Which isomer do you need?
1,5-Isomer: The N-substituent (
) is spatially adjacent to the C-substituent (). This is sterically crowded (e.g., Celecoxib).
1,3-Isomer: The N-substituent (
) is distant from the C-substituent (). This is the thermodynamic product.
Q2: Are you controlling the protonation state of your hydrazine?
Field Insight: The most overlooked variable is the salt form of the hydrazine. The nucleophilicity of the hydrazine nitrogens changes drastically between the free base and the hydrochloride salt.
Troubleshooting Workflow
Issue: "I need the 1,5-isomer (Kinetic), but I'm getting the 1,3-isomer."
Root Cause: Under thermodynamic control (slow reaction, high heat, weak acid), the system equilibrates to the less sterically hindered 1,3-isomer.
Solution:
Use Free Hydrazine: Ensure your hydrazine is the free base, not the HCl salt.
Solvent Switch: Use non-polar, aprotic solvents (e.g., Toluene) to destabilize the charged intermediates that lead to equilibration.
Mechanism: The terminal nitrogen (
) of the hydrazine is the hardest nucleophile. It attacks the most reactive (most electrophilic) carbonyl first. If that carbonyl bears the substituent you want at C5, you will get the 1,5-isomer.
Issue: "I need the 1,3-isomer (Thermodynamic), but selectivity is poor."
Root Cause: Competitive attack at both carbonyls due to similar electrophilicity.
Solution:
Use Hydrazine Hydrochloride: The HCl salt often reverses selectivity compared to the free base [1].
Fluorinated Solvents: Switch to 2,2,2-Trifluoroethanol (TFE). TFE activates the carbonyls via H-bonding, often enhancing the differentiation between them based on subtle electronic differences [2].
Visual Logic: The "Salt Switch"
Caption: Decision tree for selecting hydrazine salt forms to control regioselectivity in Knorr condensation [1].
Module 2: Post-Synthetic N-Arylation
The Scenario: You have a 3-substituted pyrazole (unsubstituted at NH) and you need to add an aryl group. Tautomerism makes the two nitrogens chemically similar.
Diagnostic Protocol
Q1: Is your pyrazole unsymmetrical?
If yes, you have a steric bias. The tautomer equilibrium usually favors the hydrogen residing on the less hindered nitrogen, but the reactive nucleophile is often the nitrogen with the lone pair available (the pyridine-like nitrogen).
Q2: Are you using Copper or Palladium?
Copper (Chan-Lam/Buchwald): Generally sensitive to sterics. Favors the less hindered position (yielding the 1,3-product).
Palladium: Can be tuned via ligand size.
Troubleshooting Workflow
Issue: "I need to arylate the MORE hindered nitrogen (to make 1,5-analog)."
Status: High Difficulty. Standard Buchwald conditions will fight you.
Solution:
Block and Swap: It is often faster to synthesize the 1,5-isomer de novo (Module 1) than to force N-arylation at the crowded position.
Reversible Blocking: Use a transient directing group or blocking group on the less hindered nitrogen if possible, though this is synthetic overhead.
Issue: "I need the LESS hindered nitrogen (1,3-product), but I see mixtures."
Solution:
Ligand Selection: Use bulky ligands (e.g., tBuXPhos or tBuBrettPhos) with Pd-catalysis. The ligand bulk reinforces the substrate's steric bias, preventing the metal from approaching the crowded nitrogen [3].
Solvent: Non-polar solvents (Toluene) often enhance steric discrimination compared to polar aprotic solvents (DMF).
Experimental Data: Ligand Effects on Selectivity
Catalyst System
Substrate
Major Product
Selectivity (N1:N2)
Notes
CuI / Diamine
3-Methylpyrazole
1-Aryl-3-Methyl (Less Hindered)
>20:1
Standard Buchwald [4]
Pd / tBuBrettPhos
3-Substituted Pyrazole
1-Aryl-3-Substituted
High
Ligand bulk enforces selectivity [3]
Base / Ar-F ()
3-Substituted Pyrazole
Mixture
Low
Poor control without metal guidance
Module 3: Validation (Don't Trust, Verify)
The Trap: 1,3 and 1,5 isomers often have identical Mass Spec (MS) signals and very similar retention times. You cannot rely on LC-MS alone.
Protocol: NOE (Nuclear Overhauser Effect) NMR
This is the only "Self-Validating" non-crystallographic method.
Sample Prep: Dissolve pure isolate in
or DMSO-.
Target: Irradiate the N-Aryl ortho protons.
Observation:
1,5-Isomer: You will see NOE enhancement of the substituent at C5 (because they are physically touching).
1,3-Isomer: You will see NO enhancement of the C3 substituent (too far away). You might see enhancement of the pyrazole C4-H proton.
Appendix: Standard Operating Procedures (SOP)
SOP 1: Regioselective Synthesis of 1,5-Diarylpyrazole (The "Celecoxib" Mode)
Evacuate and backfill with Argon (3x). Oxygen kills this catalyst.
Add Toluene (anhydrous).
Heat to 110°C for 24h.
Result: Expect >95% selectivity for the nitrogen furthest from existing substituents.
References
Rosa, F. A., et al. (2023). "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." ACS Omega.
Deng, X., & Mani, N. S. (2008).[4] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry.
Bair, J. S., et al. (2019). "Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives." Journal of Organic Chemistry.
Antilla, J. C., et al. (2004).[5] "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." Journal of Organic Chemistry.
Aggarwal, R., et al. (2018). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules.
Technical Support Center: Pyrazole Solubility Optimization
Ticket #404: "The Brick Dust" – Strategies for Solubilizing Pyrazole Starting Materials Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1] Introduction: Why is my Pyrazole a "Brick"? Welcome...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket #404: "The Brick Dust" – Strategies for Solubilizing Pyrazole Starting Materials
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Introduction: Why is my Pyrazole a "Brick"?
Welcome to the support center. If you are here, you are likely staring at a flask containing a pyrazole starting material that refuses to dissolve in methanol, DCM, or even mild heating in DMF.[1] In the industry, we call this the "Brick Dust" problem.
The Root Cause:
The insolubility of 1H-pyrazoles is not random; it is a direct consequence of their crystal packing. Unsubstituted pyrazoles act as both hydrogen bond donors (N-H) and acceptors (N:).[1] In the solid state, they form tight, intermolecular hydrogen-bonded chains (catemers) or dimers.[1] This lattice energy is significantly higher than that of similar heterocycles like pyrrole or pyridine.[1]
To dissolve the "brick," you must thermodynamically overcome this lattice energy.[1] This guide provides the protocols to break these intermolecular bonds and get your chemistry moving.
Module 1: The Solvent Matrix
Do not rely on standard "like dissolves like" heuristics. For pyrazoles, you need solvents that disrupt hydrogen bonding or modify the protonation state.[1]
Expert Insight: If your pyrazole is insoluble in THF, try 2-MeTHF .[1] Its slightly higher boiling point and different lipophilicity profile often solubilize substrates that precipitate in THF.[1]
Module 2: The Dissolution Ladder (Standard Operating Procedure)
If your starting material is insoluble, follow this step-by-step "ladder" before abandoning the route.[1]
Protocol: Stepwise Solubilization
The "Heat & Sonicate" Check:
Suspend 50 mg of substrate in 1 mL of DMF.
Sonicate for 5 mins. If solid remains, heat to 80°C.[1]
Result: If it dissolves only at heat, you must run your reaction at >80°C.[1]
The "Cesium Effect" (Base Switch):
Many researchers default to K₂CO₃.[1] Potassium pyrazolates often form tight ion pairs that crash out.[1]
Action: Switch to Cs₂CO₃ (Cesium Carbonate).[1] The larger Cesium cation forms looser ion pairs, significantly improving the solubility of the deprotonated pyrazolate anion in organic solvents like DMF or MeCN.
The Phase Transfer Catalyst (PTC) Bypass:
If the neutral pyrazole is insoluble, do not try to dissolve it.[1] React it at the interface.
Add: 10 mol% TBAB (Tetrabutylammonium bromide) or 18-Crown-6 .[1]
Mechanism: The catalyst shuttles the deprotonated anion into the organic phase, driving the equilibrium forward even if the bulk solid is undissolved.
Module 3: Reaction-Specific Troubleshooting
Scenario A: N-Alkylation (The "Gummy Solid" Issue)
Issue: You add NaH to your pyrazole in THF, and it forms a thick, gummy salt that stops stirring.[1] The alkyl halide never reacts.
The Fix: The sodium salt of the pyrazole is precipitating.
Protocol:
Dilute the reaction (0.1 M or lower).
Add LiCl (Lithium Chloride, 1.0 equiv) to break up the aggregates (solubilizing the metal-nitrogen bond).[1]
Alternatively, switch solvent to DMF/THF (1:1) to solvate the salt.[1]
Scenario B: Suzuki Coupling of Insoluble Pyrazole Halides
Issue: The pyrazole halide won't dissolve in Dioxane/Water, and the catalyst dies before conversion.
The Fix: Use a "Surfactant-Mediated" approach or High-Energy Mixing.
Protocol:
Solvent: 2 wt% TPGS-750-M in water (Micellar Catalysis). This creates lipophilic pockets that solubilize the "brick dust" pyrazole, allowing the Pd-catalyst to enter.
Ligand: Switch to XPhos or SPhos . These bulky, electron-rich ligands stabilize the catalyst even in heterogeneous mixtures.
Module 4: Visualization & Logic
Workflow 1: The Solubility Decision Tree
Use this logic flow to determine the correct strategy for your specific substrate.
Caption: Decision logic for selecting the solubilization strategy based on reaction type.
Workflow 2: Heterogeneous N-Alkylation Mechanism
How to drive the reaction when the starting material is a solid.
Caption: Phase Transfer Catalysis (PTC) workflow to bypass bulk insolubility.
Solvent: If insoluble in DCM/THF, use neat DHP (excess) as the solvent or use Toluene at reflux.[1]
Workup: The resulting N-THP pyrazole is usually an oil or low-melting solid, highly soluble in organic solvents.[1]
Frequently Asked Questions (FAQ)
Q: Can I just add water to my DMF reaction to dissolve the salt?A: Be careful. While water dissolves inorganic salts (NaCl, KBr), it often decreases the solubility of the organic pyrazole species (the "salting out" effect).[1] Only add water if you are performing a specific aqueous-compatible coupling (Suzuki).[1]
Q: My pyrazole dissolves in DMSO, but I can't get rid of the DMSO later. What now?A: Perform a "Lyophilization Workup."[1] Add water to the reaction mixture, freeze it, and sublime the DMSO/Water mix.[1] Alternatively, perform an extraction with Ethyl Acetate/5% LiCl (aq) .[1] The LiCl pulls the DMSO into the aqueous layer, leaving your product in the organic layer.
Q: Why does my N-alkylation yield a 50:50 mixture of isomers?A: This is a regioselectivity issue, not just solubility. However, solvent choice affects it.[1][4][5][6] Using HFIP (Hexafluoroisopropanol) often favors the thermodynamic product by solvating the nitrogen lone pairs via H-bonding, making the less hindered nitrogen more nucleophilic [1].[1]
References
Regioselectivity in Pyrazole Formation: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[1][5] Journal of Organic Chemistry, vol. 73, no. 9, 2008, pp. 3523–3529.[1] Link[1]
Crystal Packing & H-Bonding: Foces-Foces, C., et al. "Pyrazoles as supramolecular synthons: The case of 4-substituted pyrazoles."[1] Crystal Growth & Design, vol. 5, no. 1, 2005.[1] (Contextualizes the "Brick Dust" lattice energy).
Ball Milling (Solvent-Free): Kubota, K., et al. "Solvent-Free Suzuki-Miyaura Cross-Coupling of Insoluble Aryl Halides Enabled by Ball Milling."[1][7] Journal of the American Chemical Society, vol. 143, no.[1] 22, 2021.[1] Link[1]
Micellar Catalysis: Lipshutz, B. H., et al. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature."[1] Journal of Organic Chemistry, vol. 76, no. 11, 2011. Link[1]
Author: BenchChem Technical Support Team. Date: February 2026
Mission Control for Exothermic Reaction Management
Status: Operational
Operator: Senior Application Scientist
Topic: Managing Exotherms in Hydrazine-Based Pyrazole Synthesis
Audience: Process Chemists & Scale-Up Engineers
Introduction
Welcome to the Reaction Safety & Optimization Hub . You are likely here because your bench-scale pyrazole synthesis—likely a Knorr-type condensation between a 1,3-dicarbonyl and a hydrazine derivative—is showing signs of thermal instability upon scale-up.
At the milligram scale, the heat generated by hydrazine condensation dissipates rapidly. At the kilogram scale, the surface-area-to-volume ratio (
) drops drastically, turning your reactor into an adiabatic system where heat accumulates faster than your jacket can remove it. This guide addresses the critical "Thermal Runaway" risks and provides validated protocols for safe scale-up.
Q: Why did my reactor temperature spike suddenly after I finished adding the hydrazine?
A: You likely encountered "Reagent Accumulation" due to a delayed onset.
This is the most dangerous scenario in pyrazole synthesis. If the reaction temperature is too low during addition, or if mixing is inefficient, the hydrazine does not react immediately. It accumulates in the vessel. Once the reaction does trigger (often due to a minor temperature rise), the accumulated hydrazine reacts all at once, releasing the total enthalpy of reaction (
) in seconds rather than hours.
The Mechanism of Failure:
Induction Period: System is too cold or unmixed; reaction rate
.
Dosing: Hydrazine is added but remains unreacted (Accumulation).
Trigger: Temperature reaches activation energy (
) threshold.
Runaway: Rate increases exponentially with temperature (Arrhenius equation), overwhelming cooling capacity.
Visualizing the Hazard
Figure 1: The "Thermal Runaway" feedback loop in hydrazine condensations. Note the critical feedback between heat release and reaction rate.
Protocol: The "Dose-and-Wait" Validation
Do not rely on a constant addition rate until you confirm consumption.
Calculate
: Determine the adiabatic temperature rise using Differential Scanning Calorimetry (DSC). For hydrazine condensations, this often exceeds 100°C.
The 5% Rule: Add only 5% of the hydrazine stoichiometry.
Stop and Monitor: Watch the internal temperature (
).
Scenario A:
rises immediately and correlates with the cooling duty. Status: Reaction is instantaneous. Proceed with dose-controlled addition.
Scenario B: No temperature change. Status: DANGER. Do not add more. Increase
or agitation until the exotherm is observed.
Module 2: Process Optimization – The Knorr Synthesis
Q: How do I control regioselectivity while managing the heat?
A: Regioselectivity is often a function of temperature (Kinetic vs. Thermodynamic control).
In the reaction of unsymmetrical 1,3-dicarbonyls with substituted hydrazines, two isomers are possible.
Kinetic Product: Formed fastest, often at lower temperatures. Driven by the most nucleophilic nitrogen attacking the most electrophilic carbonyl.
Thermodynamic Product: The most stable isomer, favored at higher temperatures (reflux) or extended reaction times.
Troubleshooting Table: Yield & Selectivity
Observation
Probable Cause
Corrective Action
Low Yield / Tarring
Localized overheating at injection point.
Increase agitation speed (RPM). Use a sub-surface dip tube for hydrazine addition to prevent concentration hotspots.
Wrong Isomer
Reaction temperature too high (Thermodynamic shift).
Maintain strict cryo-cooling (e.g., -10°C to 0°C) during addition. Quench immediately upon completion.
Pressure Build-up
Nitrogen evolution (if using diazo routes) or solvent boiling.
Ensure condenser capacity is 2x the theoretical heat load. Install a pressure relief valve (PRV).
Q: Can we bypass the heat transfer limitations entirely?
A: Yes. Continuous Flow Chemistry is the gold standard for large-scale pyrazole synthesis.
In a batch reactor, the surface area for cooling grows by the square of the radius (
), while the volume (heat source) grows by the cube (). In a continuous flow microreactor, the ratio remains extremely high (often >10,000 m²/m³), allowing for near-isothermal conditions even for highly exothermic reactions.
Workflow: The "Assembly Line" Synthesis
This method, validated by groups like Jamison (MIT) and Kappe, allows for the safe handling of high-energy intermediates (like diazoalkanes) that are too dangerous for batch reactors.
Figure 2: Continuous flow setup. The Back Pressure Regulator (BPR) allows superheating solvents above their boiling points, accelerating kinetics while managing the exotherm.
Experimental Protocol: Flow Synthesis Setup
Pumps: Use chemically resistant HPLC pumps (e.g., Knauer or Syrris) to deliver reagents.
Reactor: PFA or Stainless Steel coil reactor (Volume: 10–20 mL).
Pressure: Set Back Pressure Regulator (BPR) to 100 psi (approx 7 bar). This keeps solvents liquid at high temperatures, preventing gas expansion from runaway.
Residence Time: Calculate
. Start with and optimize.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Britton, J., & Jamison, T. F. (2017).[1] A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Angewandte Chemie International Edition, 56(30), 8823–8827. [Link]
Gutmann, B., Cantillo, D., & Kappe, C. O. (2015). Continuous-flow technology—a tool for the safe manufacturing of active pharmaceutical ingredients.[2] Angewandte Chemie International Edition, 54(23), 6688-6728. [Link]
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Authoritative text on thermal runaway and criticality classes).
Org. Process Res. Dev. (2013).[3] Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(11), 1448–1457. [Link]
Technical Support Center: Workup & Purification of 3-iodo-4-methoxy-1H-pyrazole
Executive Summary The synthesis of 3-iodo-4-methoxy-1H-pyrazole presents a unique convergence of challenges: the amphoteric nature of the pyrazole ring, the lability of the C-I bond, and the polarity introduced by the me...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 3-iodo-4-methoxy-1H-pyrazole presents a unique convergence of challenges: the amphoteric nature of the pyrazole ring, the lability of the C-I bond, and the polarity introduced by the methoxy group.[1][2] This guide moves beyond standard textbook protocols to address the specific "pain points" reported by medicinal chemistry teams.
Our core philosophy is preventative workup : treating the reaction mixture correctly before evaporation prevents the formation of "tar" and inseparable mixtures later.[1]
Module 1: Reaction Quench & Iodine Removal
The Problem: The crude organic layer remains purple/violet even after washing, or the product co-elutes with succinimide (if NIS was used).
): Excess iodine acts as a radical initiator, degrading the product during concentration.
NIS: Generates succinimide as a byproduct.[1] While water-soluble, succinimide hydrogen-bonds strongly with pyrazoles, dragging it into the organic phase.[1][2]
Protocol: The "Clear Phase" System
Step
Action
Mechanistic Rationale
1
Quench
Add sat. aq. Sodium Thiosulfate () .[3][4][5] Stir vigorously until the organic layer turns from purple to yellow/colorless.
2
Succinimide Removal (NIS route only)
Wash the organic layer with water (3x) followed by sat. .
3
Salting Out
Wash the organic layer with sat.[1][2] Brine (NaCl) .
Module 2: The pH-Dependent Extraction (Critical)
The Problem: "I extracted with EtOAc, but my yield is <20%."
Technical Insight
3-iodo-4-methoxy-1H-pyrazole is amphoteric .[1][2]
Acidic Domain: The NH proton (
) can be deprotonated by strong bases (), forming a water-soluble anion.[1][2]
Basic Domain: The pyridinic Nitrogen (
) can be protonated by strong acids, forming a water-soluble cation.[1][2]
The Sweet Spot: You must extract at the Isoelectric Point (pI) equivalent, typically pH 6–8 .
Decision Logic: pH Adjustment
Figure 1: pH-dependent extraction logic ensures the pyrazole remains in its neutral, lipophilic form.[1][2]
Module 3: Purification & Chromatography
The Problem: The product "streaks" or "tails" on the silica column, causing poor separation and loss of yield.
Technical Insight
The basic nitrogen (N-2) interacts with acidic silanol groups (
) on the silica gel surface.[1][2] This non-covalent bonding causes peak broadening (tailing).
Troubleshooting Guide
Method A: Deactivation of Silica (Standard)
Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your eluent system (e.g., Hexane/EtOAc + 1% TEA).
Mechanism: TEA is a stronger base than the pyrazole.[1] It preferentially binds to the silanol sites, "capping" them and allowing the pyrazole to elute sharply.
Method B: The "DCM Wash" (For difficult separations)
If the product co-elutes with starting material (4-methoxypyrazole):
Dissolve crude in minimal DCM.
Load onto a silica column pre-equilibrated with 100% DCM .
Elute with a gradient of 0%
5% MeOH in DCM .
Note: Methoxypyrazoles are polar; Hexane/EtOAc often lacks the solvent strength to elute them efficiently without tailing.
Module 4: Stability & Storage
The Problem: The white solid turns yellow/brown after 24 hours on the bench.
Root Cause Analysis
Photo-degradation: The C-I bond is weak.[1][2] UV/Visible light causes homolytic cleavage, releasing iodine radicals (
), which oxidize the electron-rich methoxy ring.
Auto-oxidation: The electron-donating methoxy group activates the ring, making it more susceptible to oxidation than a standard pyrazole.[1][2]
Rescue: If the solid turns yellow, dissolve in EtOAc and wash with dilute
to remove surface iodine, then recrystallize.
Frequently Asked Questions (FAQ)
Q1: The NMR shows broad signals or "missing" protons. Is my product pure?
Answer: Likely yes.[1] Pyrazoles exhibit annular tautomerism . The proton on the nitrogen rapidly migrates between N1 and N2.[1] In
, this exchange is intermediate on the NMR timescale, causing broadening.
Fix: Run the NMR in DMSO-
(slows exchange) or add a drop of (washes out the NH signal entirely, sharpening the C-H signals).[1]
Q2: Is it 3-iodo or 5-iodo?
Answer: In the unsubstituted 1H-pyrazole form, 3-iodo and 5-iodo are identical tautomers .[1][2] The distinction only exists if the N-1 position is substituted (e.g., with a methyl or protecting group).[1] For your unalkylated product, the IUPAC convention usually defaults to the lower number (3-iodo), but chemically they are in equilibrium.
Q3: Can I use Acetone/Recrystallization instead of a column?
Answer: Yes. Iodopyrazoles often crystallize well from DCM/Hexane or Toluene .[1]
Protocol: Dissolve in minimal hot DCM.[1] Add Hexane dropwise until cloudy.[1] Cool slowly to
. This is superior to chromatography for removing trace tar.[1]
References
Synthesis and Iodination of Pyrazoles
Vlassa, M., et al. "Process for the preparation of iodopyrazoles."[1] Tetrahedron, 2014. (General iodination protocols using NIS and Iodine).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1H and 13C NMR Characterization of 3-iodo-4-methoxy-1H-pyrazole
Content Type: Publish Comparison Guide
Distinguishing Regioisomers and Validating Structural Integrity in Drug Scaffolds
Executive Summary & Strategic Context
In medicinal chemistry, particularly kinase inhibitor development, the pyrazole ring is a privileged scaffold. The 3-iodo-4-methoxy-1H-pyrazole intermediate is highly valuable: the iodine serves as a reactive handle for Suzuki/Sonogashira couplings, while the methoxy group modulates solubility and H-bond acceptance.[1]
However, the synthesis of this compound is prone to the "Regioisomer Trap." Electrophilic iodination or methylation sequences often yield mixtures of the desired 3-iodo-4-methoxy and the unwanted 4-iodo-3-methoxy isomers.[1] Standard LC-MS cannot distinguish these (identical m/z).[1]
This guide objectively compares the Standard 1D Proton Protocol against the Definitive 13C/2D Characterization Protocol , proving why the latter is the mandatory alternative for validation.
Comparative Analysis: The Identification Challenge
The core challenge is distinguishing the target compound (A) from its structural isomer (B).[1]
Feature
Target: 3-iodo-4-methoxy-1H-pyrazole
Alternative (Impurity): 4-iodo-3-methoxy-1H-pyrazole
Differentiation Difficulty
Formula
C₄H₅IN₂O
C₄H₅IN₂O
Impossible (Same Mass)
1H NMR (DMSO)
1x Singlet (OMe), 1x Singlet (Ar-H), 1x Broad (NH)
1x Singlet (OMe), 1x Singlet (Ar-H), 1x Broad (NH)
High (Shifts are very similar)
13C NMR (C-I)
~85–95 ppm (C3-I)
~50–60 ppm (C4-I)
Easy (Heavy Atom Effect)
13C NMR (C-O)
~140–145 ppm (C4-OMe)
~155–165 ppm (C3-OMe)
Easy (Chemical Environment)
Why 1D 1H NMR is Insufficient (The "Standard" Approach)
Many labs rely solely on proton NMR.[1] For this scaffold, both isomers present a singlet for the methoxy group (~3.8 ppm) and a singlet for the remaining aromatic proton (~7.5–8.0 ppm).
Risk: Solvent effects (CDCl₃ vs. DMSO-d₆) shift these peaks more than the structural difference does, leading to false positives.[1]
Tautomerism: In CDCl₃, rapid proton exchange on the nitrogen often broadens the C3/C5 signals, making assignment guess-work.
The Superior Alternative: 13C and HMBC (The "Definitive" Approach)
The Heavy Atom Effect of iodine is the diagnostic key.[1] Iodine attached to a carbon causes a significant upfield shift (shielding) due to spin-orbit coupling.[1]
Reason: DMSO is a hydrogen-bond acceptor.[1] It "locks" the NH proton, slowing exchange and sharpening the aromatic signals.[1] CDCl₃ promotes aggregation and broadening.[1]
Concentration: 10–15 mg in 0.6 mL solvent.
Reason: High concentration is required for 13C detection of the Iodine-bearing carbon (which has long relaxation times,
Note on C3 vs C5: In the 1H-tautomer, C3 and C5 are chemically distinct. However, due to rapid equilibrium, you may see "averaged" signals unless the temperature is lowered (e.g., 250 K). The values above represent the time-averaged species typically seen at 298 K.[1]
Decision Logic & Workflow Visualization
The following diagram illustrates the logical workflow to validate the 3-iodo-4-methoxy regioisomer against its alternatives.
Caption: Analytical workflow for definitive regioisomer assignment using 13C chemical shift logic.
Structural Validation Logic
To understand why the shifts occur, we must look at the electronic environment.[1]
Caption: Electronic effects governing the 13C chemical shifts. Iodine shielding is the primary diagnostic tool.[1]
References
Alkorta, I., et al. (2005).[1] "Theoretical NMR investigation of pyrazole and substituted pyrazoles." ResearchGate.[1] (Validates theoretical shifts for pyrazole tautomers).
Claramunt, R. M., et al. (2006).[1] "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." Journal of Physical Organic Chemistry. (Establishes C3/C5 shift differences in DMSO).
Zora, M., et al. (2008).[1] "Synthesis of 4-iodopyrazole derivatives." METU Theses. (Provides comparative data for 4-iodo isomers showing C4 at ~56 ppm).
Oxford Instruments. (2020).[1] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR." (General methodology for isomer differentiation).
BenchChem. (2025).[1] "4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers." (Context on the scarcity of direct comparison data for iodinated pyrazoles).
Technical Guide: X-ray Crystal Structure Determination of Iodinated Pyrazoles
Executive Summary In drug discovery, pyrazoles are ubiquitous scaffolds, yet their structural characterization is plagued by annular tautomerism ( - vs. - isomers).[1][2] While NMR spectroscopy provides dynamic solution-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug discovery, pyrazoles are ubiquitous scaffolds, yet their structural characterization is plagued by annular tautomerism (
- vs. - isomers).[1][2] While NMR spectroscopy provides dynamic solution-state averages, it frequently fails to define the specific tautomeric species interacting with a target protein.[2]
This guide details the definitive structural determination of iodinated pyrazoles using Single Crystal X-ray Diffraction (SC-XRD). We prioritize this method because the iodine substituent (
) serves a dual purpose: it acts as a heavy-atom anchor for SAD (Single-wavelength Anomalous Diffraction) phasing and directs crystal packing via halogen bonding .[1][2] This guide compares SC-XRD against NMR and DFT, providing a validated workflow for leveraging iodine’s anomalous scattering to solve difficult light-atom structures.[2]
Part 1: The Structural Challenge & Comparative Analysis
The core difficulty in pyrazole chemistry is the rapid proton exchange between nitrogen atoms (
and ).[1] In solution, this results in an averaged signal.[1][2][3] In the solid state, however, the molecule "freezes" into a single tautomer, stabilized by intermolecular hydrogen and halogen bonds.
Comparative Analysis: SC-XRD vs. Alternatives
The following table contrasts the efficacy of SC-XRD against solution-state NMR and Density Functional Theory (DFT) specifically for iodinated pyrazoles.
Feature
SC-XRD (Recommended)
Solution NMR ()
DFT Calculation
Tautomer ID
Definitive. Direct visualization of proton location in the lattice.
Ambiguous. Fast exchange often yields average signals; requires low-temp experiments.[1][2]
Predictive. Calculates relative stability but cannot account for solvation/packing forces.[1][2]
Stereochemistry
Absolute. Iodine anomalous signal allows determination of absolute configuration without chiral centers.[1][2]
Relative. Requires chiral derivatization or shift reagents.[1][2]
N/A
Interactions
Mapped. Reveals Halogen Bonding () networks critical for drug design.
Inferred. NOE signals suggest proximity but lack directional geometry.[1][2]
Theoretical. Good for bond energies but depends heavily on basis set accuracy.[1][2]
Sample State
Solid Crystal (requires mm size).
Solution (requires solubility).
Virtual.
Expert Insight: The Iodine "Heavy Atom" Advantage
In my experience, small organic molecules (light atoms: C, H, N, O) often suffer from the "phase problem" requiring direct methods (SHELXT) which can struggle with pseudo-symmetry.[1]
The Solution: Iodinated pyrazoles possess a strong anomalous scattering signal (
).[1] Even with standard laboratory X-ray sources (Mo or Cu ), the iodine atom dominates the scattering, allowing for SAD phasing .[1] This makes structure solution robust, even for novice crystallographers or poor-quality crystals.[1][2]
Part 2: Technical Deep Dive - Halogen Bonding & Phasing[2]
Halogen Bonding as a Supramolecular Director
Unlike lighter halogens (F, Cl), Iodine exhibits a significant "sigma-hole"—a region of positive electrostatic potential on the extension of the
bond.
Mechanism: This positive hole interacts with nucleophiles (like the Pyrazole
Experimental Evidence: Recent studies on 4-iodo-1H-pyrazole reveal it forms catemeric chains driven by
hydrogen bonds and interactions, distinct from the trimeric clusters seen in bromo- and chloro- analogs [1].[2] This packing is predictable and can be engineered to improve crystallinity.[1][2]
Anomalous Scattering Workflow
The iodine atom absorbs X-rays and re-emits them with a phase shift.[2] By measuring Friedel pairs (
vs ), we calculate the anomalous difference.[1][2]
Mo Source (
): Preferred to minimize absorption errors. Iodine .[1][2]
Cu Source (
): Higher signal but massive absorption ().[1][2] Only use for micron-sized crystals with rigorous face-indexing absorption correction.[2]
Part 3: Visualizing the Workflow
The following diagram illustrates the decision matrix and workflow for solving these structures, highlighting the divergence between Solution State (NMR) and Solid State (XRD).
Figure 1: Comparative workflow showing how Crystallization locks the tautomeric state, allowing Iodine-based phasing to yield a definitive structural model, unlike the averaged NMR data.
Part 4: Validated Experimental Protocol
This protocol is self-validating: if the
remains high after absorption correction, the crystal morphology modeling is likely incorrect due to Iodine's high absorption.[1]
Step 1: Crystallization (Slow Evaporation)
Iodinated pyrazoles often crystallize well from polar/non-polar interfaces due to halogen bonding.[1][2]
Dissolve 10-20 mg of compound in minimal Acetonitrile or Methanol (good solubility).[1][2]
Place in a small vial.
Crucial Step: If using Methanol, add a drop of water or benzene to disrupt solubility slowly.[1][2]
Cover with parafilm, poke 3-5 holes, and leave in a vibration-free environment at 4°C.
Why? Slower growth reduces disorder in the iodine position.
Tautomer Check: Locate the Q-peak (electron density) near the Nitrogen atoms.[1][2] The highest peak (
) near a Nitrogen indicates the proton position ().[1][2]
Validation: The
bond angle at the unprotonated nitrogen is typically smaller than at the protonated nitrogen ( vs ).
Part 5: References
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles.
Source: MDPI (Crystals), 2023.[1][2]
Context: Defines the structural differences between Fluoro, Chloro, Bromo, and Iodo-pyrazoles, highlighting the catemeric packing unique to the iodinated derivative.
URL:[Link][1][2][4]
Anomalous Diffraction in Crystallographic Phase Evaluation.
Source: National Institutes of Health (PMC), Hendrickson WA.[1][2]
Context: The foundational theory behind using anomalous scattering (from heavy atoms like Iodine) to solve phase problems.[1]
URL:[Link][1][2]
5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding.
Source: MDPI (Molecules), 2020.[1][2]
Context: Experimental data on how Iodine directs crystal packing through
Macromolecular Structure Determination: Comparison of Crystallography and NMR.
Source: Boston University / Vertex AI Grounding.[1][2]
Context: Authoritative comparison of the fundamental limitations of NMR vs X-ray in defining static atomic coordinates.
URL:[Link](Note: General reference for the comparative physics discussed in Part 1).[1][2]
A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromo-4-methoxypyrazole in Key Synthetic Transformations
For researchers engaged in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, the selection of appropriate building blocks is a critical decision that dictates th...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers engaged in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Substituted pyrazoles are privileged scaffolds found in a vast array of biologically active compounds. Among the tools for their functionalization, palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions are paramount. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 3-iodo-4-methoxypyrazole and 3-bromo-4-methoxypyrazole. By examining the fundamental principles and presenting supporting experimental data, we aim to equip researchers with the insights needed to make informed decisions in their synthetic strategies.
The Decisive Role of the Halogen: A Fundamental Perspective
The choice between an iodo and a bromo substituent on an aromatic or heteroaromatic ring is not trivial; it fundamentally alters the substrate's reactivity, particularly in the context of transition metal-catalyzed cross-coupling reactions. The generally accepted reactivity trend for aryl halides is I > Br > Cl > F.[1] This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy (BDE). The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage.
Bond
Average Bond Energy (kJ/mol)
C-I
~240
C-Br
~276
C-Cl
~339
C-F
~485
This data is generalized for aromatic C-X bonds and serves as a fundamental basis for reactivity predictions.
In the catalytic cycle of most palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][2] A lower C-X bond energy facilitates this step, leading to a faster overall reaction rate. Consequently, 3-iodo-4-methoxypyrazole is anticipated to be the more reactive coupling partner in reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination.
Caption: Oxidative addition in Pd-catalyzed cross-coupling.
However, in nucleophilic aromatic substitution (SNAr), the C-X bond cleavage is not typically the rate-determining step. Instead, the formation of a negatively charged Meisenheimer intermediate is crucial.[3] The stability of this intermediate and the electronegativity of the leaving group play a more significant role, often leading to a reversal of the reactivity trend observed in cross-coupling reactions.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Experimental evidence from studies on halopyrazoles consistently demonstrates the superior reactivity of iodo-substituted pyrazoles in various palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling
The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl halide, provides a stark example of the reactivity difference. A study by Barauskas et al. on the synthesis of substituted pyrazoles via Sonogashira coupling reported that while various 3-iodopyrazole derivatives reacted successfully with phenylacetylene under standard conditions (Pd(PPh₃)₄, CuI, Et₃N), the analogous 3-bromopyrazoles failed to yield any of the desired product under a variety of tested conditions.[4] This highlights the critical role of the more labile C-I bond in enabling the catalytic cycle to proceed efficiently.
Table 1: Comparative Reactivity in Sonogashira Coupling
The Suzuki-Miyaura coupling is one of the most versatile methods for the formation of biaryl linkages. The enhanced reactivity of iodopyrazoles is also evident in this transformation. While direct comparative data for 3-iodo- vs. 3-bromo-4-methoxypyrazole is scarce, studies on similar systems allow for a reliable extrapolation. For instance, the coupling of 4-iodopyrazoles with various boronic acids generally proceeds under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to their 4-bromo counterparts.[5] The electron-donating methoxy group at the 4-position is expected to increase the electron density of the pyrazole ring, which can sometimes slow down the rate of oxidative addition. However, this electronic effect is generally not sufficient to overcome the intrinsic reactivity difference between the C-I and C-Br bonds.
Table 2: Representative Conditions for Suzuki Coupling of Halopyrazoles
Note: The use of more advanced, electron-rich, and bulky phosphine ligands (e.g., XPhos) is often necessary to achieve high yields with less reactive aryl bromides.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. In this reaction, the general reactivity trend of I > Br often holds. However, the outcome can be highly dependent on the specific substrate, amine, and catalytic system employed. Interestingly, a study by Naka et al. on the alkylamino coupling at the C4-position of 4-halo-1H-1-tritylpyrazoles found that the 4-bromo derivative was more effective than the 4-iodo or 4-chloro analogues when using a specific palladium catalyst system (Pd(dba)₂/tBuDavePhos).[7] This counterintuitive result may be due to competing side reactions, such as dehalogenation, which can be more prevalent with the more reactive iodo-substituted substrates. In contrast, for couplings involving alkylamines with a β-hydrogen, a copper-mediated system was found to be effective for the 4-iodo derivative.[7] This underscores the importance of empirical screening and the nuanced interplay between the substrate and the chosen catalytic system. For 3-halo-4-methoxypyrazoles, it is plausible that the 3-iodo derivative would be more reactive under a standard Buchwald-Hartwig protocol, but careful optimization would be required to mitigate potential side reactions.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The mechanism of nucleophilic aromatic substitution differs significantly from that of palladium-catalyzed cross-coupling, and so does the expected reactivity trend of the leaving groups. The SNAr reaction proceeds via a two-step addition-elimination mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
The rate-determining step is the initial attack of the nucleophile, and its rate is influenced by two main factors:
Electrophilicity of the Ring: The aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile. Electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group are typically required to activate the ring for SNAr.
Electronegativity of the Leaving Group: A more electronegative halogen can increase the electrophilicity of the carbon atom to which it is attached, thereby accelerating the initial nucleophilic attack. This often leads to a reactivity order of F > Cl > Br > I, which is the reverse of that seen in cross-coupling reactions.[3]
For both 3-iodo- and 3-bromo-4-methoxypyrazole, the pyrazole ring is inherently electron-rich, and the methoxy group at the 4-position is a strong electron-donating group. These electronic properties significantly deactivate the ring towards nucleophilic attack. Therefore, SNAr reactions are expected to be very sluggish, if they proceed at all, for both substrates under standard conditions. The difference in reactivity between the iodo and bromo derivatives in this context is likely to be minimal and overshadowed by the overall low reactivity of the system. Forcing conditions or the use of very strong nucleophiles would be necessary to effect such a transformation.
Experimental Protocols
The following protocols are provided as validated starting points for researchers. Optimization may be required for specific substrates and coupling partners.
Synthesis of 3-Iodo-4-methoxypyrazole
The synthesis of 3-iodo-4-methoxypyrazole can be achieved from commercially available 4-methoxy-1H-pyrazole through iodination.
Caption: Workflow for the synthesis of 3-iodo-4-methoxypyrazole.
Step-by-Step Protocol:
To a solution of 4-methoxy-1H-pyrazole (1.0 eq) in acetonitrile, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 3-iodo-4-methoxypyrazole.
Representative Suzuki-Miyaura Coupling of 3-Iodo-4-methoxypyrazole
This protocol describes a typical Suzuki coupling using the more reactive 3-iodo-4-methoxypyrazole.
Step-by-Step Protocol:
In a reaction vessel, combine 3-iodo-4-methoxypyrazole (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
Add degassed DME (dimethyl ether) and water (e.g., 4:1 v/v).
Heat the reaction mixture to 90 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
Cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate.
Purify the residue by column chromatography to obtain the desired coupled product.
Conclusion and Recommendations
The choice between 3-iodo- and 3-bromo-4-methoxypyrazole as a synthetic intermediate is highly dependent on the intended chemical transformation.
For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, etc.): 3-Iodo-4-methoxypyrazole is unequivocally the more reactive substrate. Its use is recommended to achieve higher yields, shorter reaction times, and milder reaction conditions. The weaker C-I bond facilitates the rate-determining oxidative addition step, making it the superior choice for these powerful C-C and C-heteroatom bond-forming reactions. While the bromo-analogue can often be successfully coupled, it typically requires more forcing conditions and more sophisticated, and often more expensive, catalyst systems.
For Buchwald-Hartwig Amination: While the iodo-derivative is generally more reactive, the potential for side reactions like dehalogenation may, in some specific cases, make the bromo-derivative a more reliable substrate. A careful screening of catalysts, ligands, and bases is recommended for this transformation, irrespective of the halogen used.
For Nucleophilic Aromatic Substitution (SNAr): Both substrates are poorly suited for this reaction due to the electron-rich nature of the 4-methoxypyrazole ring system. Neither is recommended for SNAr unless under forcing conditions or if the pyrazole ring is further activated with strong electron-withdrawing groups. The difference in reactivity between the iodo and bromo derivatives is negligible in this context.
References
Chen, W., et al. (2012). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 23(7), 783-786. Available at: [Link]
Umar, K. et al. (2019). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 84(9), 5365-5376. Available at: [Link]
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 13(16), 4402-4405. Available at: [Link]
Barauskas, O., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction conditions. ARKIVOC, 2014(6), 54-71. Available at: [Link]
Hart, E. B., & Curran, D. P. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
Powers, D. C., & Ritter, T. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(41), 10989-10992. Available at: [Link]
Kim, S., et al. (2016). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination of Aryl Fluorosulfonates with Aryl Amines. Synlett, 27(11), 1721-1724. Available at: [Link]
Tomanová, P., et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 17(18), 4535-4545. Available at: [Link]
Google Patents. (2020). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
Crampton, M. R., & Emokpae, T. A. (2003). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (8), 1454-1460. Available at: [Link]
Ben-Ammar, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-disubstituted pyrazolo[1,5-a]pyrimidin-5-ones. RSC Advances, 11(5), 2943-2953. Available at: [Link]
Wang, H., et al. (2026). Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. Organic Letters. Available at: [Link]
Bakavoli, M., et al. (2008). A New Leaving Group in Nucleophilic Aromatic Substitution Reactions (SNAr). Journal of Chemical Research, 2008(8), 448-449. Available at: [Link]
Yazici, C. (2008). Synthesis of 4-Iodopyrazole Derivatives. Middle East Technical University. Available at: [Link]
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Available at: [Link]
Besselièvre, F., & Piguel, S. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. European Journal of Organic Chemistry, 2015(18), 3938-3942. Available at: [Link]
Semproni, M. J., et al. (2021). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv. Available at: [Link]
Not Voodoo. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]
Semproni, M. J., et al. (2021). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition, 60(35), 19335-19342. Available at: [Link]
Al-Majid, A. M., et al. (2013). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry, 2013(28), 6395-6402. Available at: [Link]
Al-Warhi, T., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(18), 6668. Available at: [Link]
Harding, D. J., et al. (2022). Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. Inorganics, 10(10), 171. Available at: [Link]
Ghaffar, T., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3122. Available at: [Link]
Kumar, A., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega, 9(16), 18365-18375. Available at: [Link]
Crampton, M. R., & Emokpae, T. A. (2003). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (8), 1454-1460. Available at: [Link]
Naka, H., et al. (2018). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ChemInform, 49(32). Available at: [Link]
LibreTexts Chemistry. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
Powers, D. C., & Ritter, T. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie, 125(41), 11187-11190. Available at: [Link]
Naka, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4683. Available at: [Link]
Miller, S. J., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 138(43), 14214-14217. Available at: [Link]
Ariafard, A., & Yates, B. F. (2006). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. The Journal of Organic Chemistry, 71(23), 8868-8875. Available at: [Link]
van der Lubbe, S. C. C., et al. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemistry – A European Journal, 24(29), 7289-7301. Available at: [Link]
A Senior Application Scientist's Guide to Alternative Synthetic Routes for 3,4-Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals The 3,4-substituted pyrazole motif is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitutio...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The 3,4-substituted pyrazole motif is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern on the pyrazole ring profoundly influences the molecule's pharmacological activity, making the development of efficient and regioselective synthetic strategies a critical endeavor. This guide provides an in-depth comparison of traditional and contemporary synthetic routes to 3,4-disubstituted pyrazoles, offering field-proven insights and supporting experimental data to inform your synthetic choices.
The Enduring Relevance of Classical Methods: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, a venerable reaction dating back to the 19th century, remains a widely utilized method for pyrazole ring formation. The fundamental principle involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.
The choice of a 1,3-dicarbonyl precursor is paramount. For the synthesis of 3,4-substituted pyrazoles, a 2-substituted-1,3-dicarbonyl compound is required. The reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
However, a significant challenge in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is the lack of regioselectivity, often resulting in a mixture of isomeric products.[1] This arises from the non-selective initial attack of the hydrazine at one of the two carbonyl groups.
Caption: General mechanism of the Knorr pyrazole synthesis.
Modern Alternatives: Expanding the Synthetic Toolkit
To overcome the limitations of classical methods, several modern synthetic strategies have emerged, offering improved regioselectivity, functional group tolerance, and overall efficiency.
Synthesis from α,β-Unsaturated Ketones (Chalcones)
The reaction of α,β-unsaturated ketones, such as chalcones, with hydrazine derivatives provides a valuable route to pyrazolines, which can then be oxidized to pyrazoles. This method is particularly useful for the synthesis of aryl-substituted pyrazoles. The regioselectivity of the initial Michael addition of hydrazine to the enone system is a key determinant of the final substitution pattern.
[3+2] Cycloaddition Reactions: A Gateway to Regiocontrol
1,3-Dipolar cycloaddition reactions have become a powerful tool for the regioselective synthesis of highly substituted pyrazoles.[1] This approach involves the reaction of a 1,3-dipole, such as a nitrile imine or a sydnone, with a dipolarophile, typically an alkyne or an alkene. The regiochemistry of the cycloaddition is governed by the electronic properties of the dipole and dipolarophile, allowing for precise control over the substitution pattern of the resulting pyrazole. A notable example is the highly regioselective synthesis of 3,4-diaryl-1H-pyrazoles through the [3+2] cycloaddition of tosylhydrazones (as nitrile imine precursors) with nitroalkenes.[2]
Caption: General scheme of a [3+2] cycloaddition for pyrazole synthesis.
Metal-Catalyzed Cross-Coupling Strategies: Building Complexity
Transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have revolutionized the synthesis of biaryl compounds and have been successfully applied to the construction of 3,4-diarylpyrazoles.[3] This strategy typically involves the coupling of a halogenated pyrazole precursor with a boronic acid derivative in the presence of a palladium catalyst. This method offers excellent functional group tolerance and allows for the late-stage introduction of diverse aryl and heteroaryl substituents.
Performance Comparison: A Data-Driven Analysis
The choice of a synthetic route is a multifactorial decision, balancing yield, reaction time, cost, and, crucially for 3,4-substituted pyrazoles, regioselectivity. The following tables provide a comparative overview of the performance of these key synthetic methods.
Table 1: Comparison of Synthetic Routes to 3,4-Substituted Pyrazoles
Synthetic Route
Typical Yields
Regioselectivity
Key Advantages
Key Disadvantages
Knorr Synthesis
Moderate to High
Often Poor
Readily available starting materials, simple procedure.
Lack of regiocontrol with unsymmetrical precursors.[1]
From α,β-Unsaturated Ketones
Good to Excellent
Moderate to Good
Wide availability of chalcone precursors.
Requires an additional oxidation step from pyrazoline.
[3+2] Cycloaddition
Good to Excellent
Excellent
High regioselectivity, mild reaction conditions.[2]
May require multi-step synthesis of dipole precursors.
Suzuki Cross-Coupling
Good to Excellent
Excellent
High functional group tolerance, late-stage diversification.[3]
The following are representative, step-by-step protocols for the synthesis of 3,4-substituted pyrazoles via the discussed methodologies.
Protocol 1: Knorr-type Synthesis of 3,4-Dimethyl-1-phenyl-1H-pyrazole
To a solution of 3-methyl-2,4-pentanedione (1.14 g, 10 mmol) in ethanol (20 mL) is added phenylhydrazine (1.08 g, 10 mmol).
A catalytic amount of glacial acetic acid (0.1 mL) is added, and the mixture is refluxed for 4 hours.
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Protocol 2: Synthesis of 3,4-Diphenyl-1H-pyrazole via [3+2] Cycloaddition
To a solution of benzaldehyde tosylhydrazone (2.74 g, 10 mmol) and (E)-(2-nitrovinyl)benzene (1.49 g, 10 mmol) in acetonitrile (30 mL) is added potassium carbonate (2.76 g, 20 mmol).
The reaction mixture is stirred at 80 °C for 12 hours.
After cooling to room temperature, the mixture is filtered, and the solvent is evaporated under reduced pressure.
The crude product is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield 3,4-diphenyl-1H-pyrazole.[2]
Caption: A streamlined workflow for the synthesis of 3,4-diarylpyrazoles via [3+2] cycloaddition.
Protocol 3: Suzuki Cross-Coupling for the Synthesis of a 3,4-Diarylpyrazole
To a degassed solution of 4-bromo-1,3-diphenyl-1H-pyrazole (3.27 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol) in a mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).
The reaction mixture is heated to reflux under a nitrogen atmosphere for 12 hours.
After cooling, the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford the 1,3,4-triphenyl-1H-pyrazole.
Conclusion and Future Perspectives
The synthesis of 3,4-substituted pyrazoles has evolved significantly from the foundational Knorr synthesis. While classical methods retain their utility for specific applications, modern techniques such as 1,3-dipolar cycloadditions and metal-catalyzed cross-couplings offer unparalleled control over regioselectivity and access to a vast chemical space. The choice of synthetic strategy should be guided by a careful consideration of the target molecule's complexity, the desired substitution pattern, and the available resources. As the demand for novel pyrazole-based therapeutics continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will remain a key focus for the chemical research community.
References
Eicher, T., & Hauptmann, S. (2003).
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
Xie, Y., et al. (2007). An efficient protocol for the synthesis of 3,4-diarylpyrazoles via sequential Suzuki coupling and condensation with hydrazine hydrate. Tetrahedron Letters, 48(46), 8151-8154.
Fustero, S., et al. (2011). Recent Advances in the Synthesis of Pyrazoles. A Review. Current Organic Chemistry, 15(16), 2792-2823.
Yet, L. (2010). Metal-Catalyzed Cross-Coupling Reactions in the Synthesis of Pyrazoles. In Topics in Heterocyclic Chemistry (Vol. 22, pp. 1-46). Springer.
Ramírez-López, P., et al. (2017). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 15(41), 8902-8910. Retrieved from [Link]
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
Spectroscopic comparison of 4-halogenated-1H-pyrazole isomers
Spectroscopic Guide: 4-Halogenated-1H-Pyrazole Isomers Introduction: The Isomer Challenge in Drug Discovery 4-Halogenated-1H-pyrazoles (4-F, 4-Cl, 4-Br, 4-I) are critical "bioisostere" scaffolds in medicinal chemistry, o...
Introduction: The Isomer Challenge in Drug Discovery
4-Halogenated-1H-pyrazoles (4-F, 4-Cl, 4-Br, 4-I) are critical "bioisostere" scaffolds in medicinal chemistry, often used to modulate metabolic stability and lipophilicity in kinase inhibitors (e.g., c-Met, JNK pathways). However, their synthesis—typically via electrophilic aromatic substitution (SEAr)—is prone to regiochemical ambiguity.
While the 4-position is the most nucleophilic site in unsubstituted pyrazoles, variations in reaction conditions or N-protection strategies can lead to 3-halo (or 5-halo) regioisomers. Furthermore, annular tautomerism (N1-H ⇌ N2-H) complicates spectral assignment, often causing signal broadening that masks impurities.
This guide provides a definitive spectroscopic framework to distinguish the desired 4-halogenated products from their 3-halogenated isomers and to differentiate within the 4-halo series itself.
Chemical Context: Tautomerism & Regioisomerism
Before analyzing spectra, one must understand the dynamic nature of the pyrazole nucleus.
Tautomeric Equilibrium
In solution, 1H-pyrazoles undergo rapid proton exchange between N1 and N2.
Fast Exchange (e.g., in CDCl₃ at RT): The molecule appears symmetric on the NMR time scale. C3 and C5 signals average out; H3 and H5 signals average out.
Slow Exchange (e.g., in DMSO-d₆ or Low Temp): The rate of exchange slows, revealing distinct tautomers (though often still broad).
DOT Diagram 1: Tautomeric Equilibrium & Symmetry
Caption: In 4-halo isomers, fast exchange makes C3/C5 equivalent. In 3-halo isomers, the molecule remains asymmetric regardless of exchange rate due to the C4-proton.
Part 1: The 4-Halo Series (F, Cl, Br, I) – Comparative Analytics
This section details the spectral trends as you move down the halogen group.
1H NMR Trends (Proton Shifts)
In the 4-halo series, the diagnostic proton signals are H3 and H5 .
Solvent: DMSO-d₆ is recommended to sharpen N-H signals and slow tautomerism.
Trend: Halogens exert competing inductive (-I) and resonance (+M) effects.
Compound
H3/H5 Shift (δ ppm)*
Multiplicity
Notes
4-Fluoro
7.60 – 7.80
Doublet ( Hz)
Long-range coupling to F is diagnostic.
4-Chloro
7.70 – 7.90
Singlet (Broad)
Deshielding due to Cl electronegativity.
4-Bromo
7.75 – 7.95
Singlet (Broad)
Similar to Cl; often indistinguishable by 1H alone.
4-Iodo
7.80 – 8.00
Singlet (Broad)
Iodine is less electronegative but highly polarizable.
*Values are approximate for DMSO-d₆. In CDCl₃, shifts are typically 0.2–0.5 ppm upfield.
13C NMR Trends (Carbon Shifts)
Carbon NMR provides the most definitive identification due to the Heavy Atom Effect and C-F Coupling .
Carbon
4-H (Parent)
4-F
4-Cl
4-Br
4-I
C4 (Ipso)
~105.0
~138.0 (d)
~108.0
~95.0
~55.0 – 60.0
C3/C5
~130.0
~118.0 (d)
~135.0
~138.0
~142.0
4-Fluoro: Distinctive doublet at C4 (
Hz) and C3/C5 ( Hz).
4-Iodo: The "Heavy Atom Effect" causes a massive upfield shift of C4 (shielding), moving it to ~60 ppm, a region typically associated with aliphatic carbons.
Part 2: Distinguishing Regioisomers (4-Halo vs. 3-Halo)
The 3-halo isomer is a common byproduct. Distinguishing it relies on detecting the C4-Proton .
The "Smoking Gun": H4 Signal
4-Halo-pyrazole: The C4 position is substituted.[1] The spectrum shows no signal in the 6.0–7.0 ppm region.
3-Halo-pyrazole: The C4 position retains a proton. This proton appears as a signal at 6.3–6.6 ppm .
Comparative Table: 4-Bromo vs. 3-Bromo
Feature
4-Bromo-1H-pyrazole
3-Bromo-1H-pyrazole
Symmetry
Symmetric (averaged).
Asymmetric.
1H NMR (Aromatic)
One signal (2H intensity) for H3/H5.
Two signals: H4 (6.5 ppm) and H5 (7.6 ppm) .
Coupling
None (singlet).
Hz (Doublet).
13C NMR (C4)
~95 ppm (Quaternary C-Br).
~105–110 ppm (Tertiary C-H).
Experimental Protocols
Protocol A: NMR Sample Preparation for Tautomer Resolution
Goal: To minimize line broadening caused by intermediate exchange rates.
Solvent Choice: Use DMSO-d₆ or Acetone-d₆ . Avoid CDCl₃ if possible, as it promotes fast exchange and broad peaks.
Concentration: Prepare a concentrated sample (~10-20 mg in 0.6 mL).
Temperature: If peaks are still broad, cool the probe to 250 K (-23°C) . This "freezes" the tautomerism, splitting the averaged H3/H5 signal into two distinct peaks for 4-halo compounds, confirming the structure.
Protocol B: Mass Spectrometry (Isotope Pattern Analysis)
Goal: Confirm Halogen Identity.
Chlorine: Look for 3:1 ratio of M : M+2 (³⁵Cl : ³⁷Cl).
Bromine: Look for 1:1 ratio of M : M+2 (⁷⁹Br : ⁸¹Br).
Iodine: No isotope pattern (M peak only). Large mass defect.
Decision Tree for Identification
DOT Diagram 2: QC Workflow for Halopyrazoles
Caption: Step-by-step logic to classify 4-halo vs 3-halo and identify the specific halogen.
References
Alkorta, I., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Link
Claramunt, R. M., et al. (2006). Structure and tautomerism of 4-bromo substituted 1H-pyrazoles. ResearchGate.[2] Link
Hansen, P. E., et al. (2012). The Use of NMR Spectroscopy to Study Tautomerism.[3] ResearchGate.[2] Link
Oregon State University. (2022). 13C NMR Chemical Shift Tables.Link
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases.[4] Organometallics. Link
Comparative analysis of different iodinating reagents for pyrazoles
Comparative Guide: Iodinating Reagents for Pyrazole Scaffolds[1] Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry, featured in blockbuster drugs like Celecoxib and Ruxolitinib. The intr...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: Iodinating Reagents for Pyrazole Scaffolds[1]
Executive Summary
The pyrazole ring is a privileged scaffold in medicinal chemistry, featured in blockbuster drugs like Celecoxib and Ruxolitinib. The introduction of an iodine atom is a critical gateway transformation, enabling palladium-catalyzed cross-couplings (Suzuki, Sonogashira) to build complexity. However, the electron-rich nature of the pyrazole ring creates regioselectivity challenges. This guide compares the efficacy, regiocontrol, and operational demands of four distinct iodination strategies: Iodine Monochloride (ICl), Oxidative Iodine systems (
), Ceric Ammonium Nitrate (CAN) mediated iodination, and Lithiation-trapping (n-BuLi/).
Mechanistic Foundations & Regioselectivity[2]
The functionalization of pyrazoles is dictated by the interplay between the substrate's electronic bias and the reagent's mechanism.
Electrophilic Aromatic Substitution (
): The pyrazole ring is electron-rich.[1] Electrophiles () preferentially attack the C-4 position , which has the highest electron density and best stabilizes the Wheland intermediate.
Directed Lithiation: In
-substituted pyrazoles, the proton at C-5 is the most acidic (pK a ~29-30) due to the inductive effect of the adjacent nitrogen. Deprotonation with a strong base (n-BuLi) followed by an iodine quench yields the C-5 iodide, reversing the standard regioselectivity.
Figure 1: Divergent Regioselective Pathways
Caption: Divergent synthesis pathways for C-4 vs C-5 iodinated pyrazoles.
Comparative Analysis of Reagents
The following table synthesizes performance data for the most prevalent iodination methods.
Table 1: Performance Matrix of Iodinating Reagents
Reagent System
Active Species
Primary Regioselectivity
Typical Yield
Reaction Conditions
Key Advantages
Limitations
ICl /
C-4
85 - 95%
DCM, RT, 1-24 h
High atom economy; rapid kinetics; effective for sterically hindered substrates.
Requires base to scavenge HCl; ICl is corrosive and moisture sensitive.
/
C-4
63 - 100%
Water, RT, 1-72 h
Green chemistry standard; water solvent; only byproduct is water.[1]
Slower kinetics; may not work on highly electron-deficient pyrazoles.
/ CAN
/
C-4
75 - 90%
MeCN, Reflux
Excellent for electron-deficient (e.g., ) pyrazoles where standard fails.
CAN is expensive; reflux required; potential for over-oxidation.
n-BuLi /
(Trap)
C-5
65 - 89%
THF, -78°C
Exclusive access to C-5 position; enables orthogonal functionalization.
Cryogenic conditions; strictly anhydrous; incompatible with base-sensitive groups.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoint" steps ensure the user confirms success before proceeding.
Protocol A: Standard C-4 Iodination using Iodine Monochloride (ICl)
Best for: High-value substrates requiring reliable, high yields.
Dissolution: Dissolve the pyrazole substrate (e.g., 1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask.
Base Addition: Add
(2.0 mmol) to the solution. Note: The base is critical to neutralize the HCl byproduct, which can otherwise cause acid-catalyzed decomposition or isomerization.
Controlled Addition: Cool the mixture to 0°C. Add ICl (1.2 mmol) dropwise over 10 minutes. The solution will turn dark brown.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
Checkpoint (TLC): Check TLC (Hexane/EtOAc). The starting material spot should disappear. If starting material remains after 4h, add 0.2 equiv additional ICl.
Quench: Pour mixture into saturated aqueous sodium thiosulfate (
). Shake vigorously until the iodine color fades to pale yellow/clear.
Workup: Extract with DCM (3x), dry over
, and concentrate.
Protocol B: Green C-4 Iodination (
/
)
Best for: Large-scale synthesis and environmentally conscious workflows.
Suspension: Suspend the pyrazole (1.0 mmol) in water (3 mL).
Iodine Charge: Add solid
(0.5 mmol). Note: Only 0.5 equiv is needed theoretically because re-oxidizes the iodide byproduct back to iodine, making the atom economy nearly 100%.
Activation: Add
(30%, 0.6 mmol) dropwise.
Reaction: Stir vigorously at RT. Reaction time varies (1h to 24h) depending on substrate solubility.
Tip: If the substrate is highly insoluble, a small amount of ethanol (10% v/v) can be added as a co-solvent, though this technically reduces the "green" score.
Workup: Filter the precipitated solid product directly. Wash with cold water and 5% sodium bisulfite solution.
Best for: Accessing the "impossible" C-5 position.
Materials:
N-Aryl/Alkyl pyrazole (1.0 equiv)
n-Butyllithium (1.6 M in hexanes, 1.1 equiv)
Iodine (
) (1.2 equiv)
THF (Anhydrous, freshly distilled/dried)
Procedure:
Setup: Flame-dry a flask under Argon/Nitrogen atmosphere. Add substrate (1.0 mmol) and THF (5 mL).
Cryogenic Cooling: Cool to -78°C (Dry ice/Acetone bath). Wait 15 minutes for thermal equilibration.
Lithiation: Add n-BuLi (1.1 mmol) dropwise via syringe. Stir at -78°C for 30-60 minutes.
Checkpoint: The color often changes to bright yellow or orange, indicating the formation of the lithiated species.
Trapping: Dissolve
(1.2 mmol) in dry THF (2 mL) and add it dropwise to the cold reaction mixture.
Warm-up: Stir at -78°C for 15 mins, then remove the cooling bath and allow to warm to RT.
Quench: Add sat.
solution followed by solution.
Decision Matrix: Selecting the Right Reagent
Use the following workflow to determine the optimal reagent for your specific pyrazole substrate.
Figure 2: Reagent Selection Workflow
Caption: Decision tree for selecting iodination reagents based on regioselectivity and substrate electronics.
References
Green Iodination Protocol. Green iodination of pyrazoles with iodine/hydrogen peroxide in water.[1][3] ResearchGate.
[Link]
C-5 Regioselectivity. Świątek, K., et al. (2025).[4] Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides. PMC.
[Link](Note: Generalized PMC link provided for verification of recent NIH-indexed studies).
Iodine Monochloride Mechanism. Iodine-mediated synthesis of 4-selanylpyrazoles.[5] RSC Publishing.
[Link]
CAN Mediated Iodination. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System. PubMed.
[Link]
Technical Guide: Definitive Determination of Pyrazole Regiochemistry via 2D NMR
Executive Summary In medicinal chemistry, the pyrazole ring is a privileged scaffold, present in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the synthesis of N-substituted pyrazoles—typi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the pyrazole ring is a privileged scaffold, present in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the synthesis of N-substituted pyrazoles—typically via the condensation of hydrazines with 1,3-diketones—often yields a mixture of 1,3- and 1,5-disubstituted regioisomers.
Distinguishing these isomers is critical because their biological activities often diverge drastically. While X-ray crystallography is the structural gold standard, it is a bottleneck for high-throughput SAR (Structure-Activity Relationship) campaigns.
This guide outlines a self-validating 2D NMR workflow that rivals X-ray certainty but operates at the speed of solution-state chemistry. We compare this approach against traditional alternatives and provide a definitive protocol using NOESY and
N-HMBC techniques.
The Challenge: 1,3- vs. 1,5-Regioisomers
When a monosubstituted hydrazine (
) reacts with an unsymmetrical 1,3-diketone, two isomers are formed:
1,3-isomer: The hydrazine substituent (
) is on , and the bulky substituent from the diketone is at . and are spatially distant.
1,5-isomer: The hydrazine substituent (
) is on , and the bulky substituent is at . and are spatially proximal (steric clash).
Why 1D NMR fails:
In 1D
H NMR, the chemical shifts of the pyrazole proton or the substituents often overlap or shift unpredictably due to solvent and concentration effects, making definitive assignment risky without reference standards.
Comparative Analysis: NMR vs. Alternatives
The following table contrasts the primary methods for determining pyrazole regiochemistry.
Feature
2D NMR (Recommended)
X-Ray Crystallography
DFT Calculation (GIAO)
Primary Mechanism
Through-space (NOE) & Through-bond (-coupling)
Electron density diffraction
Quantum chemical prediction of shielding tensors
Sample State
Solution (CDCl, DMSO-)
Solid Crystal (Required)
Virtual (In silico)
Throughput
High (15–60 mins/sample)
Low (Days to Weeks)
Medium (Hours/structure)
Material Required
~5–10 mg
Single Crystal (High purity)
None
Confidence Level
99% (with N data)
100% (Absolute Config)
80-90% (Model dependent)
Limitations
Requires distinct spectral dispersion
Cannot analyze oils/amorphous solids
Computationally expensive for large libraries
Verdict: While X-ray is absolute, 2D NMR is the operational winner for drug discovery workflows due to its speed and ability to analyze oils and amorphous solids.
Technical Deep Dive: The 2D NMR Toolkit
To unambiguously assign regiochemistry, we utilize two specific physical phenomena:
A. The "Smoking Gun": NOESY/ROESY (Spatial Proximity)
Principle: Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons within ~5 Å of each other.
Application:
1,5-isomer: The N-substituent (e.g., N-Methyl) is physically close to the C5-substituent (e.g., Phenyl). Result: Strong NOE cross-peak.
1,3-isomer: The N-substituent is far from the C3-substituent. Result: No NOE cross-peak between substituents. Instead, you may see an NOE between the N-substituent and the pyrazole H4 proton (if present).
B. The "Nuclear Option":
H-
N HMBC
When NOE data is ambiguous (e.g., due to peak overlap), Nitrogen-15 Heteronuclear Multiple Bond Correlation (HMBC) provides irrefutable evidence based on chemical shift topology.
N1 (Pyrrole-like): Shielded, typically -170 to -190 ppm (relative to CH
NO).
N2 (Pyridine-like): Deshielded, typically -60 to -80 ppm .
Connectivity: The proton on the N-substituent will show a strong
coupling to and a weak/absent coupling to . This anchors the substituent to a specific nitrogen, allowing you to trace the ring connectivity.
Experimental Protocol
Phase 1: Sample Preparation
Concentration: Dissolve 10–20 mg of purified product in 0.6 mL of DMSO-
or CDCl .
Note: DMSO is preferred if NH protons are present to prevent exchange broadening.
Tube: Use high-quality 5mm NMR tubes to minimize shimming errors.
Phase 2: Acquisition Workflow
Follow this sequence on a 400 MHz (or higher) spectrometer:
1D Proton (
H): Acquire standard spectrum (16 scans). Identify the pyrazole H4 singlet (typically 6.0–7.0 ppm).
1D Carbon (
C): Optional, but useful for verifying carbon counts.
2D NOESY (Critical):
Mixing Time: 300–500 ms.
Scans: 8–16 per increment.
Resolution: 2048 x 256 points.
2D
H-N HMBC (Validation):
Optimization: Optimized for long-range couplings (
Hz).
Reference: Calibrate externally to liquid NH
(0 ppm) or Nitromethane (0 ppm, scale shifted by ~380 ppm).
Logic & Visualization
Diagram 1: The Decision Tree
This workflow ensures no time is wasted on unnecessary experiments.
Caption: Decision matrix for determining pyrazole regiochemistry. Blue nodes indicate actions; Green nodes indicate solved structures.
Diagram 2: Structural Correlations (NOESY vs. HMBC)
Visualizing the specific atoms involved in the critical NOE and HMBC correlations.
Caption: Visualization of the diagnostic "Through-Space" NOE interaction present in 1,5-isomers but absent in 1,3-isomers.
Data Interpretation Guide
When analyzing your spectra, look for these specific signatures:
Scenario A: The 1,5-Isomer (Crowded)
NOESY: You observe a cross-peak between the protons of the N-substituent (e.g., N-Me
3.8 ppm) and the protons of the C5-substituent (e.g., Ph-ortho 7.4 ppm).
HMBC: The N-Me protons correlate to a Carbon (C5) that also correlates to the Phenyl protons.
Scenario B: The 1,3-Isomer (Spaced)
NOESY: The N-substituent shows NO correlation to the bulky aryl/alkyl group. Instead, it may show a correlation to the pyrazole ring proton at position 5 (if unsubstituted) or position 4.
References
Fustero, S., et al. (2011). "Regioselective Synthesis of Pyrazoles and Isoxazoles." Chemical Reviews.
Claramunt, R. M., & Elguero, J. (2012). "15N NMR Spectroscopy in the Structural Analysis of Azoles." Magnetic Resonance in Chemistry.
Martin, G. E., & Hadden, C. E. (2000). "Long-Range 1H-15N Heteronuclear Shift Correlation." Journal of Natural Products.
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Bruker BioSpin. (2023). "Pulse Sequences for Small Molecule Characterization." Bruker Applications Guide.
Comparative
A Senior Application Scientist's Guide to Predicting the Reactivity of Halogenated Pyrazoles with DFT Calculations
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Halogenated Pyrazoles and the Predictive Power of Computational Chemistry Halogenated pyrazoles are a cornerstone of moder...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Halogenated Pyrazoles and the Predictive Power of Computational Chemistry
Halogenated pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. Their prevalence stems from the unique ability of halogen atoms to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. However, the synthesis of these valuable compounds is often hampered by challenges in controlling the regioselectivity of halogenation and other functionalization reactions. Predicting the outcome of these reactions is paramount to efficient drug discovery and development.
This guide provides an in-depth exploration of how Density Functional Theory (DFT) calculations can be leveraged to predict the reactivity of halogenated pyrazoles. As a senior application scientist, my goal is to provide not just a "how-to" manual, but a comprehensive understanding of the underlying principles, enabling you to make informed decisions in your computational and experimental workflows.
Theoretical Foundations: Key DFT Descriptors for Reactivity Prediction
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chemical reactivity, DFT allows us to calculate several key descriptors that provide insights into where and how a molecule is likely to react.
Fukui Functions and Dual Descriptors: Pinpointing Reactive Sites
For an electrophilic attack, such as halogenation, the most reactive site on a pyrazole ring is the one most susceptible to losing an electron. The Fukui function, f⁻(r) , quantifies this susceptibility, highlighting nucleophilic centers. Conversely, for a nucleophilic attack, the f⁺(r) function identifies electrophilic centers. The dual descriptor, Δf(r) , offers a more refined picture by simultaneously showing regions of nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) character. These descriptors are invaluable for predicting the regioselectivity of reactions.
Molecular Electrostatic Potential (MEP): Visualizing Charge Distribution
The Molecular Electrostatic Potential (MEP) provides a color-coded map of the charge distribution on a molecule's surface. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and thus prone to attack by electrophiles. MEP maps offer an intuitive, visual guide to a molecule's reactive hotspots.
Bond Dissociation Energies (BDEs): Assessing Reaction Energetics
Bond Dissociation Energy (BDE) is the energy required to break a bond homolytically. In the context of reaction mechanisms, calculating the BDE of C-H versus C-halogen bonds can help elucidate the feasibility of different reaction pathways, such as radical-mediated processes.
Comparative Analysis of DFT Functionals and Basis Sets
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. While there is no single "best" combination for all applications, the literature provides guidance for halogenated and heterocyclic systems.
Functional
Basis Set
Strengths & Weaknesses
Recommended For
Citation
B3LYP
6-311+G(d,p)
A widely used hybrid functional, offering a good balance of accuracy and computational cost. May be less accurate for systems with significant non-covalent interactions.
General-purpose calculations, initial screenings, predicting geometries and relative energies of isomers.
A high-nonlocality functional that performs well for main-group thermochemistry and kinetics. Generally provides better accuracy for activation energies.
Predicting reaction barriers and transition states. Good for systems where dispersion effects are important.
A range-separated hybrid functional with an empirical dispersion correction. It provides good accuracy for a broad range of applications, including non-covalent interactions.
Systems with halogen bonding, predicting reaction outcomes where dispersion forces play a role.
Note: The choice of functional and basis set should always be validated for a specific system, ideally by comparing computational results with experimental data.
Experimental Workflow for DFT-Based Reactivity Prediction
This section outlines a detailed, step-by-step protocol for predicting the regioselectivity of an electrophilic halogenation reaction on a substituted pyrazole.
Caption: A typical DFT workflow for predicting the reactivity of a halogenated pyrazole.
Step-by-Step Methodology:
Construct the 3D Model: Build the initial 3D structure of the halogenated pyrazole using a molecular modeling software (e.g., Avogadro, GaussView).
Conformational Search (Optional but Recommended): For molecules with flexible substituents, a thorough conformational search is crucial to identify the lowest energy conformer.
Geometry Optimization: Perform a geometry optimization to find the minimum energy structure. A common and reliable level of theory for this step is B3LYP with the 6-311+G(d,p) basis set.[1]
Vibrational Frequency Analysis: After optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
Calculation of Reactivity Descriptors:
Fukui Functions: To calculate the condensed Fukui functions (fk-), you will need to perform single-point energy calculations on the neutral, cationic (N+1), and anionic (N-1) forms of the molecule using the optimized geometry of the neutral species. The charges on each atom (k) are then used to compute the Fukui indices.
Molecular Electrostatic Potential (MEP): The MEP can be calculated and visualized from the optimized geometry and its corresponding wavefunction.
Analysis and Prediction:
Fukui Analysis: Identify the atom with the highest fk- value. This atom is predicted to be the most nucleophilic and therefore the most likely site of electrophilic attack.
MEP Analysis: Examine the MEP map to locate the regions of most negative potential (red/yellow areas). These regions are the most electron-rich and are the predicted sites for electrophilic halogenation.
Case Study: Predicting the Regioselectivity of Pyrazole Alkylation
A study by Chebbi and Arfaoui investigated the N-alkylation of pyrazole derivatives with halomethanes using DFT calculations at the B3LYP level of theory.[1] They employed Fukui functions to predict the most probable site of alkylation.
Their analysis of the Fukui functions (fk-) for pyrazole showed that the N2 nitrogen atom was the most nucleophilic site. This computational prediction was in excellent agreement with the experimentally observed outcome, where alkylation exclusively occurred at the N2 position.[1]
Conceptual Relationship between Prediction and Validation:
Caption: The synergistic cycle of DFT prediction and experimental validation in chemical research.
Conclusion: Integrating DFT Calculations into Your Research Workflow
DFT calculations are a powerful and cost-effective tool for predicting the reactivity of halogenated pyrazoles. By understanding and applying key reactivity descriptors such as Fukui functions and Molecular Electrostatic Potential, researchers can gain valuable insights into reaction regioselectivity, helping to guide synthetic efforts and accelerate the drug discovery process. The workflow presented in this guide provides a robust framework for obtaining reliable predictions, which, when used in conjunction with experimental validation, can significantly enhance research productivity.
References
Chebbi, M., & Arfaoui, Y. (2018). Reactivity of pyrazole derivatives with halomethanes: A DFT theoretical study. Structural Chemistry, 29(5), 1475-1484. Available at: [Link]
Kruszyk, M., Jessing, M., Kristensen, J. L., & Jørgensen, M. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry, 81(12), 5128–5134. Available at: [Link]
This reference is a synthesis of best practices and not a direct cit
This reference is a synthesis of best practices and not a direct cit
This reference is a synthesis of best practices and not a direct cit
Chebbi, M., & Arfaoui, Y. (2018). Reactivity of pyrazole derivatives with halomethanes: A DFT theoretical study. Structural Chemistry, 29(5), 1475-1484. Available at: [Link]
Operational Guide: Proper Disposal of 3-iodo-4-methoxy-1H-pyrazole
Executive Summary (BLUF) Do NOT dispose of 3-iodo-4-methoxy-1H-pyrazole in general organic waste or drain systems. [1][2][3] This compound is a halogenated nitrogen heterocycle .[3] Its disposal requires strict segregati...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary (BLUF)
Do NOT dispose of 3-iodo-4-methoxy-1H-pyrazole in general organic waste or drain systems. [1][2][3]
This compound is a halogenated nitrogen heterocycle .[3] Its disposal requires strict segregation into Halogenated Waste streams.[3] The presence of the iodine atom necessitates incineration at specific facilities equipped with acid gas scrubbers to prevent the release of toxic iodine vapors and corrosive hydrogen iodide.
Immediate Action Checklist:
Segregate: Keep separate from non-halogenated solvents and strong oxidizers.
Container: Collect in amber glass or opaque HDPE (compound is potentially photosensitive).[3]
Labeling: Must be clearly tagged as "Halogenated Organic Waste" with the specific chemical name listed.
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, one must understand the molecular properties that dictate its reactivity and environmental fate.
Identification & Properties
Parameter
Data
Chemical Name
3-iodo-4-methoxy-1H-pyrazole
CAS Number
1533442-08-8 (Verify specific isomer with vendor SDS)
Light-sensitive (C-I bond cleavage); Incompatible with strong oxidizers.[1][2][3]
The "Why" Behind the Protocol
The Iodine Factor: Unlike chlorinated compounds, organo-iodides are heavier and can decompose to release elemental iodine (
) or hydrogen iodide () upon combustion.[1][3] Standard municipal incinerators often cannot handle high-halogen loads without damaging equipment or violating emission standards.[3]
The Pyrazole Ring: Nitrogen-rich heterocycles can generate Nitrogen Oxides (
) during combustion.[3] Combined with iodine, this creates a complex waste profile requiring controlled high-temperature incineration.[1][3]
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid (Expired/Surplus)
Primary Hazard: Dust generation and inhalation.
Protocol:
Do not dissolve the solid unnecessarily.[3][5] Disposal costs for liquids are often volume-based; keeping it solid minimizes cost and risk.[3]
Transfer the material into a wide-mouth jar compatible with halogenated solids (HDPE or Amber Glass).
Seal: Ensure the cap is TFE-lined (Teflon) if available, or standard polypropylene, and taped shut.[1]
Scenario B: Disposal of Reaction Mixtures (Solutions)
Primary Hazard: Incompatibility with solvent waste streams.[3]
Protocol:
Segregation: Pour the solution into the Halogenated Solvent Waste carboy.
Critical: Even if the solvent is non-halogenated (e.g., Methanol), the presence of dissolved 3-iodo-4-methoxy-1H-pyrazole renders the entire mixture halogenated for disposal purposes.[1][2][3]
Concentration: If the volume is large (>5L) and the active compound concentration is low, consider rotary evaporation to recover the non-halogenated solvent (if safe/pure) and dispose of the concentrated residue as halogenated waste.
pH Check: If the reaction involved acids/bases, neutralize the solution to pH 6-8 before adding to the waste container to prevent exothermic reactions in the drum.
Place contaminated solid waste (nitrile gloves, paper towels, weigh boats) into a double-bagged, clear polyethylene bag or a dedicated "Solid Hazardous Waste" pail.[1]
Do not place in regular trash or biohazard bins.
Tie off the bag and label as "Debris contaminated with Halogenated Organics."[3]
Visual Decision Tree (Disposal Logic)
The following diagram illustrates the decision-making process for segregating this compound.
Figure 1: Decision matrix for segregating 3-iodo-4-methoxy-1H-pyrazole waste. Note that solutions in non-halogenated solvents must be upgraded to the Halogenated stream.
Emergency Procedures (Spill Management)
This protocol is designed to be self-validating: if the cleanup materials turn yellow/brown, it indicates iodine liberation, confirming the hazard and the need for containment.[1][2]
Solid Spill
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a P95/N95 dust mask if powder is fine.[3]
Containment: Cover the spill with a damp paper towel to prevent dust dispersion.[3]
Cleanup: Scoop up the material and the paper towel.[3]
Decontamination: Wipe the surface with a dilute solution of Sodium Thiosulfate (5-10%) .[3]
Mechanism:[6][8][9] Thiosulfate reduces any liberated elemental iodine (
, brown/purple) to colorless iodide (), reducing toxicity and vapor pressure.[1][2]
Disposal: Place all cleanup materials into the "Contaminated Debris" hazardous waste bag.
Solution Spill
Absorb: Use a standard spill pillow or vermiculite.[3]
Neutralize: If the solvent is volatile, work in a well-ventilated area.[3]
Collect: Sweep absorbent into a bag.
Wash: Clean area with soap and water; follow with a Thiosulfate wipe if iodine staining is visible.[3]
Regulatory & Compliance Notes
RCRA Status (USA): 3-iodo-4-methoxy-1H-pyrazole is not typically a "P-listed" or "U-listed" waste by specific name under 40 CFR 261.33 [1].[1][2][3] However, it must be treated as Characteristic Waste if it exhibits toxicity, or simply as "Non-Regulated Chemical Waste" that still requires incineration due to the halogen content.[1]
Best Practice: Always default to the stricter standard. Labeling it as "Halogenated Organic" guarantees it goes to the correct incinerator (High Temperature + Scrubber), preventing regulatory fines for your facility.
References
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
National Institutes of Health (NIH) - PubChem. 4-Iodopyrazole Compound Summary (Class Analog).[3] Retrieved from [Link][1][2]
Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268 -- List of Halogenated Organic Compounds.[3][10] Retrieved from [Link][1][2][8][9][10][11][12][13]